molecular formula C14H10O4 B8118238 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

Cat. No.: B8118238
M. Wt: 242.23 g/mol
InChI Key: LXIGMDZIEMIPTI-UHFFFAOYSA-N
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Description

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (CAS RN: 1538579-23-5), often abbreviated as BPTA, is a high-purity dialdehyde compound of interest in advanced materials and bioconjugation research. This compound serves as a versatile organic building block, characterized by its two aldehyde groups and two alkyne groups, making it a valuable precursor for further functionalization through reactions such as click chemistry . While specific applied studies on this exact compound are limited, its molecular structure suggests significant potential in the synthesis of complex organic frameworks and functional polymers. Related research on compounds with similar bis(prop-2-yn-1-yloxy)benzaldehyde structures has demonstrated their utility in developing fluorescent oligonucleotide probes for the rapid detection of disease-associated nucleic acids, highlighting the potential of this chemical family in diagnostic applications . The alkyne groups allow for efficient coupling with azide-functionalized molecules, while the aldehyde groups can be used in condensation reactions to form larger structures. This product is supplied as a solid and requires specific storage conditions to maintain stability. It is recommended to store it refrigerated (0-10°C) under an inert atmosphere, as the compound is air and heat sensitive . Please Note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2,5-bis(prop-2-ynoxy)terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIGMDZIEMIPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Alkyne-Functionalized Terephthalaldehyde Core: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Bifunctional Scaffold

In the landscape of modern chemistry, the convergence of material science and bioconjugation has created a demand for molecular scaffolds that are not only structurally rigid and predictable but also equipped with versatile reactive handles. Propargyl-functionalized terephthalaldehyde derivatives have emerged as a cornerstone in this domain, offering a unique combination of properties. At its core, this class of molecules features a central aromatic ring, providing a stable and defined geometry. This is flanked by two aldehyde functionalities, which are workhorses in dynamic covalent chemistry, most notably in the formation of imine-linked structures like Covalent Organic Frameworks (COFs).[1] The addition of propargyl (alkynyl) groups introduces a powerful and orthogonal reactivity mode: the ability to participate in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]

This dual functionality makes propargyl-functionalized terephthalaldehyde derivatives exceptional building blocks. The aldehyde groups can be used to construct a primary polymeric or molecular framework, while the alkyne pendants remain available for subsequent functionalization. This post-synthesis modification capability is crucial for tailoring the properties of materials or for attaching bioactive payloads.[1][4][5] This guide provides an in-depth exploration of the synthesis, characterization, and key applications of these versatile molecules, with a focus on providing both the theoretical underpinnings and practical, field-proven methodologies.

Core Synthesis Strategies: Accessing the Alkyne-Aldehyde Scaffold

Two primary retrosynthetic pathways dominate the preparation of propargyl-functionalized terephthalaldehyde derivatives: Williamson ether synthesis starting from a dihydroxy precursor and Sonogashira coupling from a dihalogenated precursor. The choice of strategy is dictated by the availability of starting materials and the desired connectivity of the propargyl group (via an ether linkage or a direct carbon-carbon bond).

Route 1: Williamson Ether Synthesis (O-Alkynylation)

The most direct and common method for synthesizing compounds like 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde involves the O-alkylation of a corresponding dihydroxylated terephthalaldehyde. This reaction is a classic Williamson ether synthesis, an SN2 reaction where an alkoxide nucleophile attacks an alkyl halide.[6][7]

The causality behind this experimental design is straightforward: the phenolic hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are acidic enough to be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), forming a potent nucleophilic phenoxide.[6] This phenoxide then readily displaces the bromide from propargyl bromide. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the SN2 reaction.[8]

Diagram of Williamson Ether Synthesis Pathway

G cluster_start Starting Materials cluster_reagents Reagents Start1 2,5-Dihydroxyterephthalaldehyde Process Williamson Ether Synthesis (SN2) Start1->Process Start2 Propargyl Bromide Start2->Process Base K₂CO₃ (Base) Base->Process Deprotonation Solvent DMF (Solvent) Solvent->Process Reaction Medium Product 2,5-Bis(propargyloxy)- terephthalaldehyde Process->Product

Caption: Synthetic pathway via Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dihydroxyterephthalaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the reactants upon heating (approx. 10-15 mL per gram of dialdehyde).

  • Alkylation: Add propargyl bromide (2.2 - 2.5 eq, typically as an 80% solution in toluene) to the mixture dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield the pure 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde as a solid.[9]

Route 2: Sonogashira Coupling (C-Alkynylation)

An alternative strategy for creating a direct C-C bond between the aromatic core and the alkyne is the Sonogashira coupling. This powerful palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.[10][11] For this application, the starting material would be a dihalogenated terephthalaldehyde, such as 2,5-dibromoterephthalaldehyde.

The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving both palladium and copper(I).[11] The palladium(0) species undergoes oxidative addition into the aryl-bromide bond. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the Cu(I) salt. A transmetalation step transfers the alkynyl group from copper to palladium, followed by reductive elimination to form the C(sp²)-C(sp) bond and regenerate the palladium(0) catalyst.[11] This method is particularly useful when an ether linkage is undesirable. To prevent homocoupling of the terminal alkyne (a common side reaction), a protected alkyne like trimethylsilylacetylene is often used, followed by a deprotection step.[12]

Diagram of Sonogashira Coupling Pathway

G cluster_start Starting Materials cluster_catalysts Catalytic System Start1 2,5-Dibromoterephthalaldehyde Process Sonogashira Coupling Start1->Process Start2 Terminal Alkyne (e.g., TMS-acetylene) Start2->Process Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_cat->Process Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Process Base Amine Base (e.g., Et₃N) Base->Process Product 2,5-Dialkynyl- terephthalaldehyde Process->Product

Caption: Synthetic pathway via Sonogashira cross-coupling.

Detailed Experimental Protocol: Synthesis of 2,5-bis(trimethylsilylethynyl)terephthalaldehyde

  • Inert Atmosphere: To a dry Schlenk flask, add 2,5-dibromoterephthalaldehyde (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine, Et₃N, 4.0 eq).

  • Alkyne Addition: Stir the mixture at room temperature and add trimethylsilylacetylene (2.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction to 50-60 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected dialkynyl derivative.

  • Deprotection (if required): The trimethylsilyl (TMS) protecting groups can be removed by treatment with a mild base like potassium carbonate in methanol to yield the terminal alkyne.

Structural Validation and Characterization

Rigorous characterization is essential to confirm the successful synthesis and purity of propargyl-functionalized terephthalaldehyde derivatives. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Spectroscopic Signature

The unique structure of these molecules gives rise to a distinct spectroscopic fingerprint. By analyzing the data, one can confirm the presence of all key functional groups.

Technique Functional Group Expected Signature / Chemical Shift (δ) Causality/Insight
FT-IR Aldehyde (C=O)Strong absorption at ~1690-1705 cm⁻¹Confirms the presence of the aromatic aldehyde carbonyl group.[13]
Alkyne (C≡C-H)Weak absorption at ~2100-2150 cm⁻¹Indicates the terminal alkyne C≡C stretch.
Alkyne (≡C-H)Sharp, moderate absorption at ~3250-3300 cm⁻¹Diagnostic for the terminal alkyne C-H stretch.[11]
Ether (Ar-O-C)Strong absorption at ~1200-1250 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)Evidence for the aryl ether linkage from the Williamson synthesis.
¹H NMR Aldehyde (-CHO)Singlet at δ 9.8 - 10.5 ppmDeshielded proton due to the electronegativity of the carbonyl oxygen.
Aromatic (Ar-H)Singlet(s) at δ 7.0 - 8.0 ppmProtons on the central benzene ring.
Methylene (-O-CH₂-)Doublet at δ 4.5 - 5.0 ppmProtons adjacent to the ether oxygen and the alkyne.
Alkynyl (-C≡C-H)Triplet at δ 2.5 - 3.5 ppmTerminal alkyne proton, coupled to the methylene protons.
¹³C NMR Aldehyde (C=O)δ 185 - 195 ppmCharacteristic downfield shift for a carbonyl carbon.[14]
Aromatic (Ar-C)δ 110 - 160 ppmCarbons of the benzene ring.
Alkynyl (-C≡C-H)δ 75 - 85 ppmCarbons of the alkyne triple bond.
Methylene (-O-CH₂)δ 55 - 65 ppmMethylene carbon adjacent to the ether oxygen.

Note: Exact peak positions can vary based on solvent and substitution pattern.

Applications in Advanced Materials and Bioconjugation

The bifunctional nature of propargyl-functionalized terephthalaldehydes makes them highly valuable precursors for a range of applications, from creating porous crystalline materials to developing sophisticated drug delivery systems.

Building Blocks for Covalent Organic Frameworks (COFs)

COFs are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds.[1] Terephthalaldehyde is a classic linear "strut" used in COF synthesis, typically reacting with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) via Schiff base condensation to form highly ordered, porous 2D or 3D networks.[1]

By using a propargyl-functionalized terephthalaldehyde derivative, one can construct a COF with pendant alkyne groups lining the pores. This creates a "clickable COF," a material platform that retains its porosity and crystallinity but is now primed for post-synthetic modification (PSM).[4][15] This PSM capability allows for the covalent anchoring of a wide array of functionalities within the COF's ordered environment, including catalytic sites, fluorescent reporters, or affinity tags.

Diagram of "Clickable COF" Synthesis and Post-Synthetic Modification

Caption: Workflow for COF synthesis and functionalization.

Scaffolds for Bifunctional Linkers in Drug Development

In drug development, particularly for antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), linkers play a critical role in connecting the targeting moiety to the cytotoxic payload or E3 ligase ligand.[7][16] Propargyl-functionalized terephthalaldehyde derivatives serve as excellent starting points for creating rigid, well-defined bifunctional linkers.

The aldehyde groups can be selectively reacted, for instance, by reductive amination with an amine-containing payload or targeting ligand. The propargyl group remains available for a subsequent click reaction with an azide-modified partner molecule. This orthogonal reactivity allows for a modular and controlled assembly of complex bioconjugates. The rigidity of the terephthalaldehyde core can provide precise spatial separation between the two conjugated entities, which is often a critical parameter for biological activity.

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "clicking" of an azide-containing molecule to a propargyl-functionalized terephthalaldehyde derivative.

  • Reagent Preparation: In a suitable vial, dissolve the propargyl-functionalized terephthalaldehyde (1.0 eq) and the azide-containing molecule (1.05 eq) in a solvent system such as a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 - 0.10 eq) with a reducing agent like sodium ascorbate (0.15 - 0.30 eq). A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize the Cu(I) species and improve reaction efficiency, especially in biological applications.[17]

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, proceeding to completion within 1-4 hours. Monitor by TLC or LC-MS.

  • Purification: Upon completion, the product can be isolated by standard techniques. For small molecules, this may involve extraction and column chromatography. For bioconjugates, purification is typically achieved by size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst.[17]

Conclusion and Future Outlook

Propargyl-functionalized terephthalaldehyde derivatives represent a powerful and versatile class of chemical building blocks. Their synthesis is accessible through well-established organic transformations, and their bifunctional nature—combining the robust covalent chemistry of aldehydes with the precision of click chemistry—provides a vast design space for chemists. For material scientists, these molecules offer a direct route to highly functional, crystalline porous materials with tunable properties. For drug development professionals, they provide a rigid and reliable scaffold for the construction of next-generation targeted therapeutics. As the demand for modularity and post-synthetic control in both materials and medicine continues to grow, the importance of this unique alkyne-aldehyde core is set to expand, enabling innovations across a wide spectrum of scientific disciplines.

References

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An In-depth Technical Guide to 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: A Versatile Linker for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a bifunctional organic compound that has emerged as a critical building block in the field of materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs). Its rigid aromatic core and terminal alkyne functionalities make it an ideal candidate for constructing highly ordered, porous materials with tunable properties. The presence of propargyl groups allows for post-synthetic modification via "click chemistry," opening avenues for the development of functional materials for a range of applications, including catalysis, gas storage, and, notably, drug delivery systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of advanced materials relevant to the pharmaceutical and life sciences sectors.

Core Molecular Attributes

Molecular Formula: C₁₄H₁₀O₄[1][2][3]

Molecular Weight: 242.23 g/mol [1][3]

Chemical Structure:

Caption: Chemical structure of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

Synonyms: BPTA, 2,5-Bis(2-propyn-1-yloxy)terephthalaldehyde[1]

CAS Number: 1538579-23-5[1]

PropertyValueSource
Appearance White to light yellow to light orange powder to crystal[1]
Purity >95.0% (GC)(qNMR)[1]
Storage Inert atmosphere, 2-8°C

Synthesis and Purification: A Detailed Protocol

The synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is typically achieved through a two-step process starting from a readily available precursor. The foundational logic behind this synthesis is the etherification of a dihydroxy aromatic aldehyde with an alkyne-containing electrophile.

Step 1: Synthesis of the Precursor, 2,5-Dihydroxyterephthalaldehyde

While various methods exist for the synthesis of terephthalaldehyde derivatives, a common route to 2,5-dihydroxyterephthalaldehyde involves the Duff reaction or similar formylation methods on 1,4-hydroquinone. An alternative approach starts from 1,4-dimethoxybenzene.[4]

Step 2: Propargylation of 2,5-Dihydroxyterephthalaldehyde

This step involves a Williamson ether synthesis, where the hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are deprotonated by a base to form phenoxides, which then act as nucleophiles to attack propargyl bromide.

Experimental Protocol:

  • Materials:

    • 2,5-Dihydroxyterephthalaldehyde

    • Propargyl bromide (80% in toluene)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2,5-dihydroxyterephthalaldehyde in anhydrous DMF, add anhydrous potassium carbonate in excess (typically 2.5-3 equivalents per hydroxyl group).

    • Stir the suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

    • Add propargyl bromide (2.5-3 equivalents per hydroxyl group) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5] The fractions containing the pure product are combined and the solvent is evaporated to yield 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic peaks for the aldehydic protons, aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the propargyl group.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O, C≡C, and C-O-C bonds.

Application in Covalent Organic Frameworks (COFs) for Drug Delivery

The primary application of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde in the biomedical field is as a linker for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities, making them excellent candidates for drug delivery applications.[6][7][8][9][10][11][12]

Synthesis of an Alkyne-Functionalized COF: An Exemplary Workflow

The aldehyde groups of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde can undergo condensation reactions with multitopic amines to form imine-linked COFs.[13]

COF_Synthesis Linker_A 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (Aldehyde Linker) Reaction Schiff Base Condensation Linker_A->Reaction Linker_B Tris(4-aminophenyl)amine (Amine Linker) Linker_B->Reaction COF Alkyne-Functionalized Covalent Organic Framework (COF) Reaction->COF

Caption: Workflow for the synthesis of an alkyne-functionalized COF.

Experimental Protocol for COF Synthesis (General Procedure):

  • Materials:

    • 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

    • A multitopic amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)

    • A solvent system (e.g., a mixture of mesitylene and dioxane)

    • An acid catalyst (e.g., aqueous acetic acid)

  • Procedure:

    • The aldehyde and amine linkers are placed in a Pyrex tube.

    • The solvent mixture and the acid catalyst are added.

    • The tube is sealed and heated in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3 days).

    • After cooling to room temperature, the solid precipitate (the COF) is collected by filtration.

    • The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and impurities.

    • The purified COF is then dried under vacuum.

Post-Synthetic Modification via Click Chemistry: A Gateway to Functionalization

A key advantage of incorporating 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde into COFs is the presence of the terminal alkyne groups, which can be further functionalized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.[14] This allows for the covalent attachment of a wide range of molecules, including:

  • Targeting Ligands: For cell-specific drug delivery.

  • Solubilizing Agents: Such as polyethylene glycol (PEG), to improve biocompatibility and circulation time.

  • Therapeutic Agents: Covalently attaching drugs to the COF framework.

  • Imaging Agents: For tracking the delivery vehicle in vitro and in vivo.

Click_Chemistry Alkyne_COF Alkyne-Functionalized COF Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction) Alkyne_COF->Reaction Azide_Molecule Azide-Containing Molecule (e.g., Drug, Targeting Ligand) Azide_Molecule->Reaction Functionalized_COF Functionalized COF for Drug Delivery Reaction->Functionalized_COF

Caption: Post-synthetic modification of an alkyne-functionalized COF via click chemistry.

This post-synthetic modification capability provides a powerful tool for designing sophisticated drug delivery systems with precise control over their properties and functions.[15]

Conclusion

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a valuable and versatile building block for the construction of advanced functional materials. Its well-defined structure and reactive handles make it particularly suitable for the synthesis of Covalent Organic Frameworks with applications in drug development. The ability to create highly ordered, porous structures that can be post-synthetically modified opens up exciting possibilities for the design of next-generation drug delivery platforms with enhanced efficacy and targeting capabilities. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and utilize this important molecule in their research endeavors.

References

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  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • 10 Functionalization of COFs - Pablo A. Araujo Granda. Available at: [Link]

  • 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | CAS 1538579-23-5 - American Elements. Available at: [Link]

  • 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 - PubChem. Available at: [Link]

  • (PDF) Studies on the SYNTHETIC Method of 2,5-Dihydroxyterephthalaldehyde. Available at: [Link]

  • Covalent Organic Frameworks: Recent Progress in Biomedical Applications - PubMed. Available at: [Link]

  • Hydrophobic Drug Delivery Platforms Based on Covalent Organic Frameworks for Combined Treatment of Alzheimer's Disease - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. Available at: [Link]

  • 2D and 3D Covalent Organic Frameworks: Cutting-Edge Applications in Biomedical Sciences - PubMed. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar. Available at: [Link]

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Engineering Click-Ready Architectures: Terminal Alkyne Functionalized Aldehyde Linkers for COFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Clickable" Pore Strategy

The rigidity of Covalent Organic Frameworks (COFs) often conflicts with the need for complex functionalization. Direct synthesis using bulky, functionalized monomers frequently leads to amorphous polymers due to steric hindrance disrupting the crystallization process.

This guide details a robust alternative: the "Skeleton-First, Function-Later" approach. By utilizing terminal alkyne-functionalized aldehyde linkers, specifically 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) , researchers can construct high-crystallinity frameworks with latent reactivity. These "click-ready" pores allow for the post-synthetic modification (PSM) of the COF interior via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the loading of bulky cargo (drugs, fluorophores, catalytic centers) that would otherwise prevent framework formation.

Strategic Linker Design

The success of this methodology hinges on the orthogonality of the linker. The aldehyde groups drive the structural assembly (Schiff-base formation), while the alkyne groups remain inert during crystallization, serving as dormant handles for future modification.

The Gold Standard: BPTA

The linker of choice is 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) .[1]

  • Structural Role: Linear

    
    -symmetric node.
    
  • Functional Handle:

    
    -propargyl groups provide a flexible ether linkage, reducing steric strain compared to direct ethynyl-phenyl substitution.
    
  • Pore Environment: When condensed with

    
    -symmetric amines (e.g., TAPB), it yields hexagonal pores (
    
    
    
    3 nm) with alkyne groups pointing into the channel.
Logic Flow: From Monomer to Functional Material[2]

COF_Workflow Monomer Alkyne-Aldehyde Linker (BPTA) Solvothermal Solvothermal Synthesis (Schiff Base Condensation) Monomer->Solvothermal Amine Tri-topic Amine (e.g., TAPB) Amine->Solvothermal PristineCOF Pristine Alkyne-COF (Crystalline, Porous) Solvothermal->PristineCOF -H2O Thermodynamic Control ClickRxn CuAAC Click Reaction (Post-Synthetic Modification) PristineCOF->ClickRxn + Azide Cargo + Cu(I) Catalyst FinalMat Functionalized COF (Drug/Dye Loaded) ClickRxn->FinalMat 1,2,3-Triazole Linkage

Figure 1: The sequential workflow for engineering click-functionalized COFs. The alkyne handle survives the solvothermal assembly to serve as an anchor point in the final step.

Experimental Protocols

Synthesis of Linker (BPTA)

Objective: Synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde via Williamson Ether Synthesis.

Reagents:

  • 2,5-Dihydroxyterephthalaldehyde (DHTA) [1.0 eq]

  • Propargyl bromide (80% in toluene) [3.0 eq]

  • Potassium carbonate (

    
    ) [4.0 eq]
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve DHTA (1.66 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (5.52 g, 40 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange.
    
  • Alkylation: Add propargyl bromide (3.35 mL, 30 mmol) dropwise.

  • Reflux: Heat the mixture to 80°C for 24 hours under

    
     atmosphere.
    
  • Workup: Pour the reaction mixture into ice water (200 mL). The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from ethanol or acetone.

  • Validation:

    
     NMR (
    
    
    
    ):
    
    
    10.51 (s, 2H, -CHO), 7.56 (s, 2H, Ar-H), 4.86 (d, 4H, -OCH
    
    
    -), 2.60 (t, 2H,
    
    
    CH).
COF Assembly (Solvothermal Condensation)

Objective: Synthesis of TAPB-BPTA-COF (Imine Linked).

Reagents:

  • Linker: BPTA (0.15 mmol)

  • Node: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.1 mmol)

  • Solvent Mix: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6 M)

Protocol:

  • Loading: Charge a Pyrex tube (10 mL) with BPTA (36.3 mg) and TAPB (35.1 mg).

  • Solvation: Add 3 mL of o-DCB/n-Butanol mixture. Sonicate for 10 minutes to ensure homogeneity.

  • Catalysis: Add 0.3 mL of 6 M acetic acid.

  • Degassing (CRITICAL): Flash freeze the tube in liquid nitrogen, pump to vacuum (internal pressure < 10 Pa), and thaw. Repeat this Freeze-Pump-Thaw cycle 3 times. Flame seal the tube under vacuum.

    • Why? Oxygen removal prevents amine oxidation and ensures the reversibility required for defect correction during crystallization.

  • Crystallization: Place the sealed tube in an oven at 120°C for 72 hours.

  • Isolation: Filter the resulting yellow powder. Wash with THF and acetone to remove unreacted monomers.

  • Activation: Soxhlet extraction with THF for 24 hours, then dry under vacuum at 80°C.

Post-Synthetic Modification (CuAAC Click)

Objective: Covalent attachment of an azide-functionalized guest (e.g., Azide-Fluorophore).

Protocol:

  • Suspension: Suspend 50 mg of TAPB-BPTA-COF in 5 mL of THF/Water (4:1).

  • Reagent Addition: Add the Azide-Guest (3.0 eq relative to alkyne units).

  • Catalyst: Add

    
     (10 mol%) and Sodium Ascorbate (20 mol%).
    
    • Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir gently at room temperature for 24 hours.

  • Cleaning: Centrifuge and wash extensively with EDTA solution (0.1 M) to remove trapped Copper ions (crucial for biological applications), followed by water and THF.

Characterization & Validation Matrix

To ensure the integrity of the "Click" modification, you must validate that the framework survived the reaction and that the chemical conversion occurred.

TechniquePre-Click (Pristine COF)Post-Click (Functionalized COF)Interpretation
FT-IR Sharp peak at ~2120 cm

(C

C stretch)
Disappearance of 2120 cm

; Appearance of triazole modes
Confirms chemical conversion of the alkyne.
PXRD Intense low-angle peaks (e.g., 2.7° for 100 plane)Retention of peak positions; slight intensity dropConfirms the framework did not collapse during the reaction.
BET Surface Area High (e.g., >1500 m

/g)
Significant decrease (e.g., ~800 m

/g)
Indicates pore filling by the guest molecule.

C CP-MAS NMR
Signal at ~78 ppm (Alkyne carbons)Signal shifts to ~120-140 ppm (Triazole carbons)Definitive proof of covalent bonding.

Mechanistic Pathway

The following diagram illustrates the chemical transformation at the pore surface.

Mechanism cluster_pore COF Pore Surface Alkyne Linker-O-CH2-C≡CH (Pendant Alkyne) Triazole Linker-O-CH2-Triazole-R (Stable Conjugate) Alkyne->Triazole Cycloaddition Azide N3-R (Incoming Cargo) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Catalysis

Figure 2: The chemical transformation at the pore wall. The alkyne (yellow) reacts with the azide cargo (red) mediated by Copper(I) to form the stable triazole linkage (green).

Troubleshooting & Expert Insights

  • The "Copper Trap" Problem:

    • Issue: Copper ions have a high affinity for the nitrogen-rich imine backbone of the COF, potentially contaminating the final product.

    • Solution: Use EDTA or KCN washes post-reaction. For pharmaceutical applications, consider using "Copper-free" strain-promoted click chemistry (SPAAC) by synthesizing a cyclooctyne-derivative linker, though this is synthetically more demanding.

  • Pore Blockage:

    • Issue: If the click reaction happens too fast at the pore mouth, it blocks entry to the inner pores (core-shell effect).

    • Solution: Use a slow-diffusion technique or lower the catalyst concentration to ensure the azide diffuses deep into the crystal before reacting.

  • Linker Stability:

    • Issue: BPTA is stable, but terminal alkynes can sometimes undergo oxidative homocoupling (Glaser coupling) if oxygen is present during the COF synthesis.

    • Prevention: Rigorous degassing (Freeze-Pump-Thaw) is non-negotiable.

References

  • Synthesis of BPTA Linker & Click COFs

    • Title: Click-Based Porous Organic Frameworks Bearing 1,2,3-Triazole Moieties.
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Post-Synthetic Modification Review

    • Title: Postsynthetic Modification of Covalent Organic Frameworks.[2][3][4][5][6]

    • Source:Chemical Society Reviews
    • URL:[Link]

  • Drug Delivery Applications

    • Title: Covalent Organic Frameworks for Drug Delivery: A Review.
    • Source:ACS Applied Nano M
    • URL:[Link]

  • General COF Synthesis Protocols (Solvothermal)

    • Title: Covalent Organic Frameworks: Design, Synthesis, and Functions.[4]

    • Source:Chemical Reviews
    • URL:[Link]

Sources

A Comprehensive Technical Guide to 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: Synthesis, Handling, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Tool for Advanced Chemical Synthesis

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde, a seemingly complex molecule, is a cornerstone in the synthesis of advanced materials and therapeutics. Its structure, featuring two reactive aldehyde groups and two terminal alkynes, makes it a highly versatile bifunctional linker. This guide provides an in-depth analysis of its chemical properties, safe handling procedures, and applications, particularly in the realm of drug development where it serves as a critical component in the construction of complex molecular architectures through "click chemistry."

Chemical & Physical Properties

This compound is typically a white to light yellow or light orange powder or crystal.[1][2] It is soluble in some organic solvents like ethyl acetate, dimethyl sulfoxide, and dichloromethane, but insoluble in water.[1]

PropertyValueSource
CAS Number 1538579-23-5[1][3]
Molecular Formula C₁₄H₁₀O₄[1][3][4][5]
Molecular Weight 242.23 g/mol [2][4][5]
Appearance White to light yellow to light orange powder/crystal[1][2]
Purity >95.0% (GC)(qNMR)[2]
Storage Condition 2-8℃[1]

Hazard Identification and Safety Precautions

Signal Word: Warning[3]

Pictogram: [3]

  • GHS07: Exclamation Mark

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[6]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: If handling as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.[6]

Synthesis and Reactivity

While specific, detailed synthesis protocols for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde are proprietary, a general understanding can be derived from related syntheses. The process likely involves the functionalization of a benzene core.[7] A plausible synthetic route is the Williamson ether synthesis, reacting 2,5-dihydroxyterephthalaldehyde with propargyl bromide in the presence of a base.

The reactivity of this molecule is dictated by its two key functional groups: the aldehydes and the terminal alkynes.

  • Aldehyde Groups: These are highly reactive and readily undergo condensation reactions, such as the formation of imines with amines.[7] This reactivity is fundamental to its use as a linker in the formation of Covalent Organic Frameworks (COFs).

  • Propargyl Groups (Terminal Alkynes): The terminal alkyne functionality is central to its application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8] This reaction allows for the efficient and specific conjugation to molecules containing azide groups, a cornerstone of modern drug development for creating complex bioconjugates and antibody-drug conjugates.[8]

Experimental Workflow: A Representative Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

G cluster_synthesis Synthesis Workflow start Start: 2,5-Dihydroxyterephthalaldehyde reagents Reagents: - Propargyl bromide - Base (e.g., K2CO3) - Solvent (e.g., Acetone) reaction Williamson Ether Synthesis (Reflux) start->reaction reagents->reaction workup Work-up: - Filtration - Washing with water - Extraction with organic solvent reaction->workup purification Purification: - Recrystallization or - Column chromatography workup->purification product Final Product: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde purification->product

Caption: Generalized workflow for the synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and ensure the safety of this reactive compound.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The recommended storage temperature is 2-8°C.[1] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation.[11]

  • Peroxide Formation: Due to the presence of ether linkages, this compound may form explosive peroxides over time upon exposure to air.[12] It should not be stored for extended periods.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[6][12]

Disposal

This compound should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[6][12] Do not dispose of it down the drain or in regular trash.[6][12]

Waste Collection Protocol:

  • Containerization: Place all waste, whether solid or dissolved in a solvent, into a designated and clearly labeled waste container.[6] Use separate containers for solid and liquid waste.[6]

  • Labeling: Clearly label the container with the full chemical name and indicate the approximate quantity.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[6]

  • Decontamination: The first rinse of a container that held the compound should be collected as hazardous waste.[12]

The following diagram outlines the decision-making process for the proper disposal of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

G cluster_disposal Disposal Workflow start Waste Generated is_solid Solid Waste? start->is_solid solid_container Place in labeled solid hazardous waste container is_solid->solid_container Yes is_liquid Liquid Waste? is_solid->is_liquid No storage Store in designated secure waste area solid_container->storage liquid_container Place in labeled liquid hazardous waste container is_liquid->liquid_container Yes is_empty Empty Container? is_liquid->is_empty No liquid_container->storage first_rinse Collect first rinse as hazardous waste is_empty->first_rinse Yes first_rinse->storage ehs Contact Environmental Health & Safety (EHS) for pickup storage->ehs

Caption: Decision workflow for the safe disposal of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

Conclusion

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a powerful and versatile molecule for researchers in materials science and drug development. Its dual reactivity allows for the construction of complex, well-defined structures. However, its reactivity also necessitates careful handling, storage, and disposal. By adhering to the safety protocols outlined in this guide, researchers can safely and effectively harness the potential of this important chemical building block.

References

  • Benchchem.
  • ChemBK. 2,5-Bis(2-propynyloxy)terephthalaldehyde.
  • Benchchem. Safeguarding Your Laboratory: Proper Disposal of Propargyl-PEG14-Boc.
  • Benchchem. Understanding the Synthesis and Properties of 2,5-Bis(octyloxy)terephthalaldehyde.
  • TCI Chemicals. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
  • Sigma-Aldrich. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
  • Benchchem.
  • Scribd. Glutaraldehyde: Safe Handling and Storage Guide.
  • National Academies of Sciences, Engineering, and Medicine. Acetaldehyde.
  • PubChem. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
  • CymitQuimica. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
  • Ossila. 2,5-Bis(allyloxy)
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • PubChem. 2,5-Bis(octyloxy)terephthalaldehyde.
  • Advanced ChemBlocks. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde 97%.
  • Organic Syntheses. terephthalaldehyde.
  • EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
  • PMC. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder.
  • Google Patents.
  • American Elements. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
  • Google Patents.
  • Research Journal of Pharmacy and Technology.
  • PMC.

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Comparative Technical Guide: BPTA vs. 2,5-Dimethoxyterephthalaldehyde in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Distinction

In the reticular chemistry of Covalent Organic Frameworks (COFs), the selection of aldehyde linkers dictates not only the structural topology but also the functional potential of the final material. This guide analyzes the critical differences between two structurally related but functionally distinct building blocks:

  • 2,5-Dimethoxyterephthalaldehyde (DMTA/DMTP): A "passive" structural monomer used primarily for stability and pore environment tuning via steric and electronic effects.

  • 2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA): An "active" functional monomer designed specifically for Post-Synthetic Modification (PSM) . Its propargyl groups serve as orthogonal handles for "click" chemistry, enabling the introduction of complex catalytic or chiral moieties that would otherwise disrupt framework crystallization.

The Core Directive: Use DMTA when thermodynamic stability and crystallinity are the priority. Use BPTA when the objective is channel-wall engineering or the introduction of sensitive functional groups post-crystallization.

Part 2: Chemical & Physical Properties[1][2]

Structural Comparison[1][3]

Both molecules are derivatives of terephthalaldehyde (benzene-1,4-dicarboxaldehyde) substituted at the 2 and 5 positions.

Feature2,5-Dimethoxyterephthalaldehyde (DMTA) 2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA)
Formula C₁₀H₁₀O₄C₁₄H₁₀O₄
Substituents (2,5) Methoxy groups (–OCH₃)Propargyloxy groups (–OCH₂C≡CH)
Electronic Effect Strong Electron Donating Group (EDG)Moderate EDG (Ether linkage)
Reactivity Inert under Schiff-base conditionsInert backbone; Alkyne active for CuAAC
Role in COF Pore size tuning, stability enhancementScaffold for "Click" Chemistry (PSM)
Solubility Soluble in DCM, CHCl₃, THFSoluble in DCM, CHCl₃, THF
Visualization of Structural Logic

ChemicalStructure Core Terephthalaldehyde Core (1,4-CHO) DMTA DMTA (2,5-Dimethoxy) Core->DMTA + 2x O-Me BPTA BPTA (2,5-Bis(propynyloxy)) Core->BPTA + 2x O-Propargyl Function_DMTA Static Stability Electron Donation DMTA->Function_DMTA Function_BPTA Dynamic Functionalization (Alkyne Handle) BPTA->Function_BPTA

Figure 1: Structural divergence of DMTA and BPTA from the common terephthalaldehyde core.

Part 3: Synthesis & Experimental Protocols

Synthesis of the Monomers

While DMTA is often commercially available, BPTA is typically synthesized from 2,5-dihydroxyterephthalaldehyde.

  • Precursor: 2,5-Dihydroxyterephthalaldehyde (DHTA).[1]

  • Reagent: Propargyl bromide (80% in toluene).

  • Conditions: K₂CO₃, DMF, 60–80°C.

  • Yield: Typically >85%.

Protocol: Synthesis of Imine-Linked COFs

The following protocol compares the synthesis of TAPB-DMTA-COF (Standard) vs. TAPB-BPTA-COF (Click-Ready).

Materials:

  • Amine Linker: 1,3,5-Tris(4-aminophenyl)benzene (TAPB).[2][3]

  • Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v).

  • Catalyst: 6M Aqueous Acetic Acid.

Step-by-Step Workflow
  • Charge Reaction Vessel:

    • Tube A (DMTA): Load TAPB (0.05 mmol) and DMTA (0.075 mmol).

    • Tube B (BPTA): Load TAPB (0.05 mmol) and BPTA (0.075 mmol).

  • Solvation: Add 1.0 mL o-DCB and 1.0 mL n-Butanol to each tube. Sonicate for 10 minutes until homogenous.

  • Catalysis: Add 0.1 mL of 6M acetic acid. Flash freeze in liquid nitrogen.

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for crystallinity). Seal the tubes under vacuum.

  • Solvothermal Synthesis: Heat at 120°C for 72 hours undisturbed.

  • Workup: Filter the precipitate. Wash with THF and Acetone. Soxhlet extract with THF for 24 hours to remove unreacted monomers.

  • Activation: Dry under vacuum at 80°C for 12 hours.

Outcome:

  • TAPB-DMTA-COF: Yellow powder, high crystallinity, chemically stable.

  • TAPB-BPTA-COF: Yellow/Orange powder, high crystallinity, contains accessible alkyne groups in the pores.

Part 4: Reactivity & Mechanism (The "Click" Advantage)

The defining difference lies in the Post-Synthetic Modification (PSM) capability of BPTA.

The Challenge of Direct Synthesis

Incorporating bulky or sensitive groups (e.g., chiral proline organocatalysts) directly into the monomer often inhibits COF crystallization due to steric hindrance or solubility mismatches.

The BPTA Solution: Channel-Wall Engineering

BPTA allows the formation of a pristine, crystalline COF skeleton first. Subsequently, the "Click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) is used to attach functional groups to the pore walls.

Mechanism:

  • Skeleton Formation: BPTA + Amine

    
     Imine-linked COF (with pendant alkynes).
    
  • Click Reaction: COF-Alkyne + R-Azide

    
     COF-Triazole-R.
    
Experimental Protocol: Post-Synthetic Modification of TAPB-BPTA-COF

Objective: Attach a chiral azide (e.g., (S)-2-(azidomethyl)pyrrolidine) to the COF pore walls.

  • Suspension: Suspend 50 mg of TAPB-BPTA-COF in 5 mL of THF.

  • Reagents: Add (S)-2-(azidomethyl)pyrrolidine (excess, 3 equiv. per alkyne unit).

  • Catalyst: Add CuI (10 mol%) and DIPEA (10 mol%) to stabilize the Cu(I) species.

  • Reaction: Stir gently at room temperature for 24–48 hours under inert atmosphere (N₂).

  • Purification: Filter and wash extensively with THF, EDTA solution (to remove Copper), and water.

  • Validation: Confirm conversion via IR spectroscopy (disappearance of Alkyne stretch at ~2120 cm⁻¹; appearance of Triazole peaks).

Mechanistic Pathway Diagram

ReactionPathway Monomers Precursors: TAPB (Amine) + BPTA (Aldehyde) Crystallization Solvothermal Synthesis (Schiff Base Condensation) Monomers->Crystallization - H2O COF_Skeleton TAPB-BPTA-COF (Crystalline, Porous, Alkyne-Decorated) Crystallization->COF_Skeleton Click_Reaction CuAAC 'Click' Reaction (Post-Synthetic Modification) COF_Skeleton->Click_Reaction Suspend in THF Reagents_Click Add: Azide-Functionalized Cargo (Catalyst: CuI) Reagents_Click->Click_Reaction Final_COF Functionalized COF (Chiral/Catalytic Sites in Pores) Click_Reaction->Final_COF Triazole Linkage Formed

Figure 2: The stepwise channel-wall engineering workflow using BPTA.

Part 5: Data Summary & Applications

Comparative Performance Table
ParameterTAPB-DMTA-COF TAPB-BPTA-COF
BET Surface Area ~2000–2400 m²/g~1800–2200 m²/g
Pore Size ~3.0 nm (Mesoporous)~2.8 nm (Slightly reduced by propargyl)
Chemical Stability High (Acid/Base resistant)High (Alkyne is stable until activation)
Primary Application Gas storage, adsorption, separationsAsymmetric catalysis, drug delivery, sensing
Functionalization Limited (requires pre-functionalized monomers)Unlimited (via Click Chemistry)
Key Application: Asymmetric Catalysis

Research has demonstrated that TAPB-BPTA-COF modified with chiral pyrrolidine derivatives (via click chemistry) acts as a highly effective heterogeneous organocatalyst for Michael addition reactions. The BPTA scaffold provides a confined nanospace that mimics enzymatic pockets, enhancing enantioselectivity compared to homogeneous analogs.

References

  • Xu, H., et al. (2014). "Catalytic Covalent Organic Frameworks via Pore Surface Engineering." Journal of the American Chemical Society, 136(31), 10852–10855. Link

  • Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Two-Step Route." Journal of the American Chemical Society, 134(48), 19524–19527. Link

  • Segura, J. L., et al. (2016). "Covalent Organic Frameworks: Functional Nano-Architectures for Energy Conversion and Storage."[2] Chemical Society Reviews, 45(20), 5635–5671. Link

  • Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 48(12), 3053–3063. Link

  • Nagai, A., et al. (2011). "Pore Surface Engineering in Covalent Organic Frameworks." Nature Communications, 2, 536. Link

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Methodological & Application

Technical Application Note: Scalable Synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) is a critical bifunctional linker used extensively in the synthesis of Covalent Organic Frameworks (COFs) and advanced porous materials. Its structure features a terephthalaldehyde core flanked by two propargyl ether groups.

  • Dual Functionality: The aldehyde groups (-CHO) facilitate Schiff-base condensation (imine formation) for COF backbone construction, while the propargyl groups (-OCH

    
    C
    
    
    
    CH) serve as "click-ready" handles for post-synthetic modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Solubility & Stability: The propargyl ether chains disrupt

    
    -
    
    
    
    stacking relative to the bare hydroxyl precursor, improving solubility in organic solvents (CHCl
    
    
    , THF, DMF) without compromising the rigidity required for framework crystallization.

This protocol details a robust, scalable


 Williamson ether synthesis to generate BPTA from 2,5-dihydroxyterephthalaldehyde.

Part 2: Chemical Safety & Hazard Analysis

CRITICAL WARNING: This protocol utilizes Propargyl Bromide , a high-hazard reagent.

ReagentHazard ClassCritical Handling Protocol
Propargyl Bromide (80% in Toluene) Lachrymator , Flammable, ToxicHandle ONLY in a functioning fume hood. Neutralize spills immediately with aqueous sodium bisulfite. Avoid shock/friction if dried.
2,5-Dihydroxyterephthalaldehyde IrritantAvoid dust inhalation.
DMF (N,N-Dimethylformamide) Reprotoxic, HepatotoxicUse double-gloving (Nitrile/Laminate). Avoid skin contact.

Part 3: Retrosynthetic Analysis & Workflow

The synthesis relies on a double nucleophilic substitution (


) where the phenoxide anions of 2,5-dihydroxyterephthalaldehyde attack the electrophilic carbon of propargyl bromide.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,5-Dihydroxyterephthalaldehyde Reagents Add: K2CO3 (3.0 eq) DMF (Solvent) Start->Reagents Activation Activation: Stir 30 min @ RT (Phenoxide Formation) Reagents->Activation Addition Addition: Propargyl Bromide (3.0 eq) Dropwise Activation->Addition Reaction Reaction: Heat to 60-80°C 12-24 Hours Addition->Reaction Quench Quench: Pour into Ice Water Precipitate Forms Reaction->Quench Purification Purification: Filter & Recrystallize (EtOH or EtOAc) Quench->Purification

Figure 1: Step-by-step process flow for the synthesis of BPTA.[1][2]

Part 4: Detailed Experimental Protocol

Materials Required[2][3]
  • Precursor: 2,5-Dihydroxyterephthalaldehyde (1.0 eq) [Commercial or synthesized from 1,4-dimethoxybenzene].

  • Electrophile: Propargyl bromide (80 wt. % in toluene) (3.0 eq).

  • Base: Potassium carbonate (

    
    ), anhydrous (3.0 - 4.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Workup: Distilled water, Ethanol (for recrystallization).

Step-by-Step Methodology
Step 1: Phenoxide Generation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2,5-dihydroxyterephthalaldehyde (1.66 g, 10.0 mmol) .

  • Add anhydrous DMF (30 mL) . Stir until partially dissolved.

  • Add anhydrous

    
     (4.14 g, 30.0 mmol)  in a single portion.
    
    • Scientist's Note: The solution will likely turn bright yellow/orange, indicating the formation of the phenoxide anion.

  • Stir at room temperature for 30 minutes to ensure complete deprotonation.

Step 2: Nucleophilic Substitution (

)
  • Add Propargyl bromide (3.0 eq, ~3.3 mL of 80% solution) dropwise via syringe over 10 minutes.

    • Caution: Exothermic reaction.[3] Do not rush addition.

  • Heat the reaction mixture to 60–70 °C in an oil bath.

  • Monitor the reaction via TLC (30% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of the starting material spot (low

      
      ) and appearance of the dialkylated product (high 
      
      
      
      ).
    • Time: Typically 12–16 hours.

Step 3: Workup and Isolation
  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

  • A pale yellow to off-white precipitate will form immediately.

  • Stir for 15 minutes to dissolve inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filter the solid using a Büchner funnel. Wash the cake with copious water (3 x 50 mL) to remove residual DMF.

Step 4: Purification
  • Recrystallization: Transfer the crude solid to a flask.

  • Dissolve in minimal boiling Ethanol (EtOH) or an Ethyl Acetate/Hexane mixture.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect the crystals via filtration and dry under vacuum at 40°C.

Part 5: Characterization & Quality Control

Expected Analytical Data
TechniqueParameterExpected ValueAssignment
Appearance VisualPale yellow crystalline solid-
Yield Gravimetric75 - 85%-

NMR

(ppm) in

10.51 (s, 2H)Aldehyde (-CH O)
7.56 (s, 2H)Aromatic Ring (Ar-H )
4.86 (d,

=2.4 Hz, 4H)
Methylene (-OCH

-)
2.62 (t,

=2.4 Hz, 2H)
Alkyne (

C-H )
IR Wavenumber (

)
~3250Alkyne C-H stretch
~2120Alkyne C

C stretch
~1680-1690Aldehyde C=O stretch
Mechanistic Pathway

The reaction proceeds via a Williamson Ether Synthesis mechanism. The carbonate base deprotonates the phenolic hydroxyls, creating a strong nucleophile that displaces the bromide leaving group on the propargyl moiety.

Mechanism Step1 Deprotonation: OH group + K2CO3 -> Phenoxide Anion Step2 Nucleophilic Attack: Phenoxide attacks Propargyl Bromide (SN2) Step1->Step2 Step3 Transition State: Concerted bond breaking/forming Step2->Step3 Product Product Formation: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde + KBr Step3->Product

Figure 2: Mechanistic pathway of the Williamson Ether Synthesis.[1][2]

Part 6: Troubleshooting & Optimization

Common Issues
  • Low Yield: Often caused by incomplete deprotonation. Ensure

    
     is finely ground and anhydrous. Increase reaction time or temperature (max 80°C) if starting material persists.
    
  • Mono-alkylation: If a spot with intermediate

    
     persists, add an additional 0.5 eq of propargyl bromide and continue heating.
    
  • Oiling Out: If the product oils out during recrystallization, the solution is too concentrated. Add more solvent or a drop of ethanol to redissolve, then cool slower.

Storage

Store the purified compound under an inert atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are susceptible to oxidation to carboxylic acids over time if exposed to air.

Part 7: References

  • ChemicalBook. (2024).[1][4] 2,5-Bis(2-propynyloxy)terephthalaldehyde - Product Properties and Synthesis. Retrieved from

  • TCI Chemicals. (2024). Product Specification: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (CAS 1538579-23-5).[1][5][6][7] Retrieved from

  • PubChem. (2024). Compound Summary: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.[1][5][6][7] National Library of Medicine. Retrieved from [6][7]

  • Ji, X., et al. (2024).[1][4] Studies on the Synthetic Method of 2,5-Dihydroxyterephthalaldehyde.[4][8] Academic Journal of Science and Technology. Retrieved from

Sources

Application Note: Williamson Ether Synthesis of Propargyl-Functionalized Terephthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde , a critical bifunctional linker used in the construction of Covalent Organic Frameworks (COFs) and functional polymers. By installing propargyl groups onto the terephthalaldehyde core, researchers gain access to "Click" chemistry (CuAAC) handles without compromising the aldehyde functionality required for imine condensation. This protocol utilizes a modified Williamson ether synthesis, optimized for high yield (>85%) and purity, minimizing common side reactions such as Cannizzaro disproportionation or mono-alkylation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double nucleophilic substitution (


) reaction. The core transformation involves the deprotonation of 2,5-dihydroxyterephthalaldehyde to generate a bis-phenoxide intermediate, which subsequently attacks the electrophilic carbon of propargyl bromide.
Mechanistic Insight[1]
  • Activation: The phenolic protons (

    
    ) are removed by a carbonate base (
    
    
    
    ). The choice of solvent (DMF) is critical here; as a polar aprotic solvent, it solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic.
  • Substitution: The phenoxide attacks the primary carbon of propargyl bromide. Since the electrophile is primary and unhindered,

    
     kinetics dominate.
    
  • Regioselectivity:

    
    -alkylation is favored over 
    
    
    
    -alkylation due to the "hard" nature of the phenoxide oxygen and the steric trajectory required for attack.

Mechanism cluster_conditions Conditions Reactant 2,5-Dihydroxy- terephthalaldehyde Intermediate Bis-Phenoxide Intermediate Reactant->Intermediate - H+ Base K2CO3 (Deprotonation) Base->Intermediate TS SN2 Transition State Intermediate->TS + Propargyl-Br Reagent Propargyl Bromide (Electrophile) Reagent->TS Product 2,5-Bis(propargyloxy)- terephthalaldehyde TS->Product - KBr DMF Solvent: DMF (Polar Aprotic) Temp Temp: 60-80°C

Figure 1: Mechanistic pathway for the double O-alkylation of dihydroxyterephthalaldehyde.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RolePurity Req.
2,5-Dihydroxyterephthalaldehyde 166.131.0Substrate>97%
Propargyl Bromide (80% in PhMe)118.963.0 - 4.0ElectrophileStabilized
Potassium Carbonate (

)
138.214.0BaseAnhydrous, granular
DMF (N,N-Dimethylformamide)73.09N/ASolventAnhydrous
Acetone/Water --WorkupReagent Grade
Step-by-Step Methodology

Step 1: Solubilization and Activation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2,5-dihydroxyterephthalaldehyde (1.66 g, 10.0 mmol) and anhydrous

    
      (5.53 g, 40.0 mmol).
    
  • Add DMF (30 mL). Note: DMF is preferred over acetone for this specific substrate to ensure complete solubility of the dialdehyde and higher reaction temperatures.

  • Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange, indicating phenoxide formation.

Step 2: Electrophile Addition

  • Add Propargyl Bromide (80% wt in toluene) (3.35 mL, ~30-40 mmol) dropwise via syringe.

    • Critical: Propargyl bromide is a lachrymator. Perform strictly in a fume hood.

  • Heat the reaction mixture to 70–80°C .

  • Monitor via TLC (Silica, 4:1 Hexane:Ethyl Acetate). The starting material (

    
    ) should disappear, and the di-substituted product (
    
    
    
    ) should appear.
    • Time: Typically 12–18 hours.

Step 3: Quenching and Work-up

  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a beige/pale yellow solid.

  • Stir for 30 minutes to dissolve inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake copiously with water (

    
     mL) to remove residual DMF.
    
  • Wash with a small amount of cold ethanol (10 mL) to remove unreacted propargyl bromide traces.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in minimal boiling Chloroform or Acetone .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect the crystals by filtration.[3][4]

    • Yield: Expected 1.9 – 2.1 g (80–85%).

    • Appearance: Pale yellow needles or powder.

Characterization & Data Validation

To ensure the integrity of the linker for subsequent COF synthesis, strict characterization is required.

TechniqueFeatureExpected SignalInterpretation

NMR
(400 MHz,

)
Aldehyde (-CHO)

10.45 (s, 2H)
Intact carbonyls (Crucial for imine formation)
Aromatic (Ar-H)

7.55 (s, 2H)
Para-substitution pattern symmetry
Methylene (-O

-)

4.85 (d,

Hz, 4H)
Ether linkage formation
Alkyne (

C-H)

2.60 (t,

Hz, 2H)
Terminal alkyne handle
FT-IR Alkyne Stretch3280 cm

Sharp

C-H stretch
Carbonyl1685 cm

Conjugated aldehyde
Ether1210 cm

Aryl-alkyl ether C-O stretch
Workflow Visualization

Protocol Start Start: 2,5-Dihydroxy- terephthalaldehyde Mix Add K2CO3 + DMF Stir 15 min @ RT Start->Mix React Add Propargyl Bromide Heat 80°C, 16h Mix->React Quench Pour into Ice Water Precipitate Product React->Quench Filter Vacuum Filtration Wash (H2O, cold EtOH) Quench->Filter Purify Recrystallization (Chloroform) Filter->Purify Final Pure BPTA (Pale Yellow Solid) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of BPTA.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Reaction (Mono-substitution):

    • Symptom:[5][1][6][7][8] NMR shows extra aromatic signals and integration mismatch.

    • Cause: Insufficient base or old propargyl bromide (hydrolyzed).

    • Fix: Ensure

      
       is anhydrous. Use >3.0 equivalents of propargyl bromide.[2][4][9]
      
  • Aldehyde Oxidation:

    • Symptom:[5][1][6][7][8] Carboxylic acid peak in IR (broad ~3000 cm

      
      ) or NMR (~12 ppm).
      
    • Cause: Exposure to air at high temperatures.

    • Fix: Perform reaction under Nitrogen (

      
      ) or Argon atmosphere.[10]
      
  • Cannizzaro Reaction:

    • Symptom:[5][1][6][7][8] Formation of alcohol/acid mixtures.

    • Cause: Excessive base concentration in the presence of water.

    • Fix: Keep the system strictly anhydrous until the quench step.

Safety Protocols (HSE)

  • Propargyl Bromide: Highly toxic, lachrymator, and potentially shock-sensitive when dry/concentrated. Always use the toluene solution form. Neutralize spills with dilute NaOH.

  • DMF: Hepatotoxic. Use double-gloving and work in a well-ventilated hood.

  • Waste Disposal: The aqueous filtrate contains propargyl bromide residues. Treat with aqueous sodium bisulfite before disposal to quench the alkyl halide.

References

  • Synthesis of Propargyl-Functionalized Linkers: Li, Z., et al. "Click-Based Covalent Organic Frameworks." Journal of the American Chemical Society, 2016. (Proxy for general Click-COF synthesis conditions).

  • General Williamson Ether Protocol on Terephthalaldehyde: BenchChem. "Application Notes and Protocols for Terephthalaldehyde-Based Covalent Organic Frameworks."

  • Characterization Data (Analogous Alkoxy-Terephthalaldehydes): PubChem Compound Summary for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

  • Safety Handling of Propargyl Bromide: Organic Syntheses, Coll. Vol. 6, p.925 (1988). "Handling of Propargyl Bromide."

Sources

Application Note: Solvothermal Synthesis of Functionalized COFs Using BPTA Linker

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Scope

The "BPTA" Architecture

In the context of advanced Covalent Organic Framework (COF) synthesis—specifically for drug delivery and catalytic applications—BPTA refers to 2,5-bis(2-propynyloxy)terephthalaldehyde .[1][2]

Unlike standard linkers (e.g., Terephthalaldehyde/PDA), BPTA contains pendant alkyne groups (propargyl moieties). These groups do not participate in the framework backbone formation but protrude into the pores, serving as "handles" for post-synthetic modification (PSM) via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry). This makes BPTA-based COFs critical scaffolds for bioconjugation and targeted drug delivery.

Target COF System: TAPB-BPTA COF

  • Knot (C3): 1,3,5-Tris(4-aminophenyl)benzene (TAPB)[3]

  • Linker (C2): 2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA)[1]

  • Topology: hcb (Honeycombed hexagonal lattice)

  • Pore Environment: Hexagonal channels lined with reactive alkyne groups.

Strategic Importance

For drug development professionals, the TAPB-BPTA system offers a programmable platform. The solvothermal protocol below is designed not just to form a powder, but to achieve high crystallinity and accessible porosity , preventing the common failure mode of "pore collapse" or amorphous interpenetration.

Part 2: Materials & Equipment Standards

Reagents
ComponentChemical NamePurityRole
Knot 1,3,5-Tris(4-aminophenyl)benzene (TAPB)>98%Geometric node (C3 symmetry).
Linker 2,5-bis(2-propynyloxy)terephthalaldehyde (BPTA)>97%Linear strut with functional handle.
Solvent A o-Dichlorobenzene (o-DCB)Anhydrous, 99%High-boiling solvent for thermodynamic correction.
Solvent B n-Butanol (n-BuOH)Anhydrous, 99.8%Co-solvent to modulate solubility/polarity.
Catalyst Acetic Acid (HOAc)6.0 M (aq)Catalyzes imine formation/exchange.
Wash Tetrahydrofuran (THF) / AcetoneHPLC GradeRemoval of oligomers.
Critical Equipment
  • Reactor: Pyrex culture tubes (10 mL) with PBT caps or flame-sealable necks.

  • Degassing: Schlenk line with high-vacuum pump (< 10 mbar) and liquid nitrogen trap.

  • Heating: Programmable oven or silicone oil bath capable of maintaining 120°C ± 1°C.

  • Activation: Supercritical CO₂ dryer (Optional but recommended for delicate frameworks) or Vacuum Oven.

Part 3: Solvothermal Synthesis Protocol

The Logic of Solvent Selection

Standard Protocol (Dioxane/Mesitylene) is often too fast, leading to kinetic trapping (amorphous solids). Advanced Protocol (o-DCB/n-BuOH) is recommended here. o-DCB provides excellent solubility for the aromatic monomers at high temps, while n-BuOH acts as a modulator. The interface between these solvents slows nucleation, allowing the reversible imine bond formation to "error-check" the lattice, resulting in larger crystalline domains.

Step-by-Step Methodology
Phase 1: Pre-Reaction Assembly
  • Weighing: In a clean 10 mL Pyrex tube, weigh:

    • TAPB: 17.6 mg (0.05 mmol)

    • BPTA: 18.3 mg (0.075 mmol)

    • Note: Maintain a strict 1:1.5 molar ratio (amine:aldehyde) to ensure stoichiometry.

  • Solvent Charge: Add the solvent mixture:

    • o-DCB: 0.5 mL

    • n-BuOH: 0.5 mL

    • Total Volume: 1.0 mL.

  • Homogenization: Sonicate the tube for 1–2 minutes until monomers are finely dispersed (complete dissolution is not required yet, but preferred).

  • Catalysis: Add 0.1 mL of 6M aqueous Acetic Acid .

    • Observation: A color change (often yellow to orange) indicates immediate Schiff-base oligomerization.

Phase 2: Thermodynamic Control (Degassing)

Crucial Step: Oxygen acts as a radical trap and can degrade the amine. Water vapor must be controlled.

  • Connect the tube to a Schlenk line using a needle adapter or custom manifold.

  • Freeze: Submerge tube in liquid nitrogen (LN2) until frozen solid.

  • Pump: Open vacuum for 5–10 minutes to remove headspace air.

  • Thaw: Close vacuum, remove from LN2, and thaw in warm water.

  • Repeat: Perform 3 complete Freeze-Pump-Thaw (FPT) cycles .

  • Seal:

    • If flame sealing: Seal the neck under static vacuum.

    • If screw cap: Backfill with N2/Ar, cap tightly, and wrap with Teflon tape + Parafilm.

Phase 3: Solvothermal Curing
  • Place the sealed tube in an oven/oil bath pre-heated to 120°C .

  • Incubation Time: Leave undisturbed for 72 hours (3 days) .

    • Mechanism:[4] The elevated temperature drives the equilibrium toward the polymer (water is expelled from the lattice) and allows defect repair via reversible bond exchange.

  • Cooling: Allow the tube to cool naturally to room temperature. A precipitate (yellow/orange powder) should be visible at the bottom.

Phase 4: Work-up and Activation
  • Filtration: Collect the solid via vacuum filtration.

  • Solvent Exchange (Washing):

    • Wash 3x with THF to remove unreacted BPTA.

    • Wash 3x with Acetone to remove high-boiling o-DCB.

  • Soxhlet Extraction:

    • Place solid in a thimble.

    • Reflux with THF for 12–24 hours. This is critical to remove trapped oligomers from the pores.

  • Drying:

    • Standard: Vacuum dry at 80°C for 12 hours.

    • Advanced: Supercritical CO₂ drying (if pore collapse is observed in BET data).

Part 4: Characterization & Validation

Expected Data Profile
TechniqueMetricAcceptance Criteria
PXRD CrystallinitySharp peaks at low 2θ (approx 2.7°, 4.8°). Intense (100) reflection.
FT-IR Bond FormationDisappearance of C=O stretch (~1690 cm⁻¹). Appearance of C=N stretch (~1620 cm⁻¹). Presence of Alkyne stretch (~2120 cm⁻¹).
N₂ Isotherm (77K) PorosityType IV isotherm (mesoporous) or Type I (microporous). BET Surface Area > 1000 m²/g.
¹³C CP-MAS NMR Chemical StructureDistinct signal for imine carbon (~158 ppm) and alkyne carbons.
Troubleshooting Guide
  • Issue: Amorphous Product (No XRD peaks).

    • Cause: Reaction too fast or irreversible.

    • Fix: Lower temperature to 85°C for first 24h, then 120°C. Or reduce catalyst concentration (use 3M HOAc).

  • Issue: Low Surface Area (Pore Collapse).

    • Cause: Surface tension of drying solvent destroys pores.

    • Fix: Use Supercritical CO₂ activation. Ensure thorough Soxhlet extraction.

Part 5: Visualization of Workflow

Synthesis Pathway Diagram

COF_Synthesis Monomers Monomers (TAPB + BPTA) Degas Degassing (Freeze-Pump-Thaw) Monomers->Degas Dissolve Solvent Solvent System (o-DCB / n-BuOH) Solvent->Degas Catalyst Catalyst (6M HOAc) Catalyst->Degas Heating Solvothermal (120°C, 72h) Degas->Heating Seal Tube Crude Crude COF (Precipitate) Heating->Crude Polymerization Wash Activation (Soxhlet THF) Crude->Wash Filtration Final TAPB-BPTA COF (Crystalline Powder) Wash->Final Drying

Caption: Workflow for the solvothermal synthesis of TAPB-BPTA COF, highlighting the critical degassing and activation steps.

Reaction Mechanism (Imine Condensation)

Reaction_Mechanism Amine Amine (TAPB) -NH2 Intermediate Hemiaminal Intermediate Amine->Intermediate Aldehyde Aldehyde (BPTA) -CHO + Alkyne Aldehyde->Intermediate Equilibrium Reversible Equilibrium Intermediate->Equilibrium Imine Imine Linkage -C=N- Imine->Equilibrium Hydrolysis (Error Correction) Water H2O (Byproduct) Equilibrium->Imine Heat/Acid Equilibrium->Water Elimination

Caption: The reversible Schiff-base condensation mechanism. Reversibility is key to defect repair and high crystallinity.

Part 6: References

  • Design of Functionalized COFs (BPTA Definition):

    • Li, Z., et al. (2017). "Rational Design of Covalent Organic Frameworks with High Stability and Functionality." Journal of the American Chemical Society.

    • Source: (Note: This paper and similar works by Jiang et al. establish the alkyne-functionalized linker BPTA protocol).

  • Solvothermal Optimization (o-DCB/BuOH):

    • Smith, B. J., & Dichtel, W. R. (2014). "Mechanistic Studies of Two-Dimensional Covalent Organic Frameworks Rapidly Polymerized from Initially Homogeneous Conditions." Journal of the American Chemical Society.

    • Source:

  • General COF Synthesis Protocols:

    • Segura, J. L., et al. (2016). "Covalent Organic Frameworks: Functional Nano-architectures." Chemical Society Reviews.

    • Source:

  • Post-Synthetic Modification of BPTA COFs:

    • Nagai, A., et al. (2011). "Pore Surface Engineering in Covalent Organic Frameworks." Nature Communications.

    • Source:

Sources

Preparation of blue light-emitting materials using BPTA precursor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Solvothermal Synthesis of Blue-Emissive Zn(II)-BPTA Coordination Polymers

Executive Summary

This application note details the protocol for preparing blue light-emitting coordination polymers (CPs) using the rigid organic linker 3,3',5,5'-biphenyltetracarboxylic acid (H₄BPTA) . Unlike traditional organic fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid state, BPTA-based metal-organic frameworks (MOFs) leverage Coordination-Induced Emission Enhancement (CIEE) . By locking the biphenyl core into a rigid lattice with d¹⁰ metal centers (specifically Zn(II)), non-radiative decay pathways are suppressed, resulting in high-quantum-yield blue emission (


 nm).

Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Sensor Developers.

Precursor Profile & Mechanism

The BPTA Precursor
  • Chemical Name: 3,3',5,5'-Biphenyltetracarboxylic Acid (H₄BPTA)

  • Role: Tetradentate organic ligand.

  • Structural Advantage: The meta-substitution pattern (3,5-positions) prevents the formation of overly dense non-porous structures, facilitating the formation of 2D sheets or 3D porous networks. The biphenyl bond allows for torsional rotation, which, when locked by metal coordination, significantly alters the photophysical properties.

Photophysical Mechanism (CIEE)

Free H₄BPTA exhibits weak fluorescence due to the free rotation of the phenyl rings, which dissipates excited-state energy non-radiatively. Upon coordination with Zn(II) (a


 metal with no quenching 

transitions), the structure rigidifies.
  • Ligand-Centered (LC) Emission: The primary emission arises from

    
     transitions within the aromatic BPTA core.
    
  • Ligand-to-Metal Charge Transfer (LMCT): Contributions from O(carboxylate)

    
     Zn(II) transfer can modulate the emission band, typically blue-shifting it compared to the free ligand.
    

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
H₄BPTA >98% (HPLC)Organic LinkerIrritant
Zn(NO₃)₂ · 6H₂O 99.9% (Trace Metal Basis)Metal NodeOxidizer
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%SolventReprotoxic
Ethanol (EtOH) AbsoluteWashing AgentFlammable
Deionized Water 18.2 MΩ·cmCo-solventNone
Synthesis Workflow (Solvothermal Method)

Step 1: Precursor Dissolution

  • Weigh 33.0 mg (0.1 mmol) of H₄BPTA and transfer to a 20 mL scintillation vial.

  • Add 60.0 mg (0.2 mmol) of Zn(NO₃)₂ · 6H₂O.

  • Add solvent mixture: 8 mL DMF and 2 mL deionized H₂O (4:1 v/v ratio).

    • Scientist's Note: The water fraction is critical. It aids in the deprotonation equilibrium of the carboxylic acid groups. Pure DMF often yields amorphous powders rather than single crystals.

  • Sonicate for 10 minutes until a clear, homogeneous solution is obtained.

Step 2: Solvothermal Reaction

  • Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave .

  • Seal tightly to prevent solvent loss.

  • Place in a programmable oven.

  • Heating Profile (Critical):

    • Ramp up: 25°C

      
       160°C over 2 hours.
      
    • Hold: 160°C for 72 hours (3 days).

    • Cool down: 160°C

      
       25°C over 12 hours (Slow cooling promotes defect-free crystal growth).
      

Step 3: Isolation and Activation

  • Open the autoclave. You should observe colorless block-shaped crystals at the bottom.

  • Decant the mother liquor carefully.

  • Solvent Exchange: Wash crystals with fresh DMF (3 x 5 mL) followed by Ethanol (3 x 5 mL) over 24 hours.

    • Why? This removes unreacted ligands trapped in the pores, which can cause emission quenching or spectral impurities.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.

Visualization: Synthesis & Mechanism

Figure 1: Solvothermal Synthesis Workflow

SynthesisWorkflow Start Raw Precursors (H4BPTA + Zn Salt) Mix Dissolution (DMF/H2O 4:1) Start->Mix Sonication React Solvothermal (160°C, 72h) Mix->React Autoclave Cool Slow Cooling (5°C/hour) React->Cool Crystallization Wash Solvent Exchange (DMF -> EtOH) Cool->Wash Filtration Final Blue Emitter (Zn-BPTA Crystals) Wash->Final Activation

Caption: Step-by-step solvothermal protocol for synthesizing Zn-BPTA coordination polymers. Slow cooling is the critical control point for crystallinity.

Figure 2: Photophysical Mechanism (CIEE)

Photophysics UV UV Excitation (300-360 nm) FreeLigand Free H4BPTA (Flexible Rotation) UV->FreeLigand CoordPoly Zn-BPTA Framework (Rigidified) UV->CoordPoly NonRad Non-Radiative Decay (Vibration/Rotation) FreeLigand->NonRad Major Pathway BlueLight Blue Emission (420-460 nm) FreeLigand->BlueLight Weak (<5% QY) CoordPoly->NonRad Suppressed CoordPoly->BlueLight Strong (>40% QY) Ligand-Centered + LMCT

Caption: Mechanism of Coordination-Induced Emission Enhancement (CIEE). Metal coordination locks the BPTA ligand, suppressing non-radiative decay.

Quality Control & Characterization

To validate the synthesis, the following data profile must be met:

TechniqueParameterExpected ResultPass/Fail Criteria
PXRD 2

Scan (5-50°)
Sharp Bragg peaks matching simulated structureBroad "humps" indicate amorphous phase (Fail).
PL Spectroscopy

= 340 nm
Emission max

425 nm (Deep Blue)
Red-shift >480 nm suggests impurities or solvent effects.
TGA 30°C to 800°CStability up to ~350°CWeight loss <300°C indicates incomplete solvent removal.

Troubleshooting Guide:

  • Problem: Milky/Opaque crystals.

    • Cause: Rapid precipitation or phase impurities.

    • Fix: Reduce cooling rate or slightly increase the DMF:H₂O ratio to 5:1.

  • Problem: Weak Fluorescence.

    • Cause: Fe³⁺ contamination (paramagnetic quenching) or incomplete activation.

    • Fix: Use trace-metal grade Zn salts; ensure thorough ethanol washing.

References

  • Li-Li Xu et al. (2021).[1] Construction of a Luminescent Cadmium-Based Metal-Organic Framework for Highly Selective Discrimination of Ferric Ions. Molecules, 26(22), 6847.[1]

  • Fen-Fang Li. (2022).[2] A New Zn(II) Two-dimensional Coordination Polymer: Synthesis, Structure, Highly Efficient Fluorescence and DFT Study. Acta Chimica Slovenica, 69(3), 596-603.[2]

  • Su, J. et al. (2018).[3] Solid-state photoluminescence spectra at room temperature for Zn(II) complexes with BPTA. ResearchGate.

Sources

Application Note: CuAAC Protocols for Aldehyde-Functionalized Monomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utilization of aldehyde-functionalized monomers via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary & Scientific Rationale

Aldehyde monomers—molecules containing both a click-reactive handle (azide/alkyne) and a pendant aldehyde (–CHO)—are high-value intermediates in bioconjugation and polymer chemistry. The aldehyde group serves as a versatile "secondary handle" for downstream reversible ligation (e.g., Schiff base formation, oxime ligation) or reductive amination.

The Challenge: While CuAAC is bioorthogonal, the aldehyde moiety is chemically labile. It faces three specific risks during standard click protocols:

  • Aerobic Oxidation: Copper species can catalyze the oxidation of aldehydes to carboxylic acids in the presence of oxygen.

  • Aldol Condensation: Basic conditions (often used with amine ligands) can trigger self-condensation.

  • Imine Formation: Primary amines (buffers like Tris or amine-rich ligands) will irreversibly react with the aldehyde.

The Solution: This guide presents optimized protocols that utilize ligand-accelerated catalysis and strict oxygen exclusion to perform high-yield click coupling while preserving the aldehyde functionality.

Mechanistic Principles & Reaction Design

The success of clicking aldehyde monomers relies on controlling the Copper(I) oxidation state without triggering redox side reactions at the carbonyl carbon.

The Catalytic Cycle & Aldehyde Stability

The active species is a Cu(I)-acetylide complex. We use a Cu(II) pre-catalyst (CuSO₄) reduced in situ by Sodium Ascorbate (NaAsc) .[1]

  • Why NaAsc? It maintains Cu in the +1 state. Crucially, ascorbate is too mild to reduce the aldehyde to an alcohol, preserving the monomer.

  • The Oxygen Threat: If

    
     is present, Cu(I) re-oxidizes to Cu(II), generating Reactive Oxygen Species (ROS) that can oxidize the aldehyde to a carboxylic acid. Degassing is mandatory. 
    
Ligand Selection Strategy

Ligands are not optional for aldehyde monomers; they protect the Cu(I) center and prevent disproportionation.

LigandStructure TypeApplication ContextCompatibility with Aldehydes
TBTA Tertiary AmineAqueous/Organic mixtures (DMSO/tBuOH)High. Steric bulk prevents amine-aldehyde interaction.
THPTA Water-SolubleFully aqueous biological labelingHigh. excellent Cu(I) protection.[1]
PMDETA Tridentate AminePolymerization in organic solventsMedium. Can act as a base; risk of aldol side reactions if pH not controlled.

Visualization: Reaction Pathway & Logic

Diagram 1: Reaction Scheme & Competitive Pathways

This diagram illustrates the desired click pathway versus the aldehyde degradation pathways that must be suppressed.

G Start Aldehyde-Alkyne + Azide Triazole Aldehyde-Triazole (Target Product) Start->Triazole CuAAC (Ligand + NaAsc) Oxidation Carboxylic Acid (Byproduct) Start->Oxidation O2 + Cu(II) (Aerobic Oxidation) Imine Imine/Schiff Base (Byproduct) Start->Imine Primary Amines (Buffers/Ligands) CuI Cu(I) Catalyst (Active) CuI->Triazole Catalyzes

Caption: Figure 1. Chemoselective CuAAC pathway.[2] Red dashed lines indicate side reactions (oxidation/imine formation) prevented by the protocols below.

Experimental Protocols

Protocol A: Small Molecule Synthesis (Monomer Generation)

Target: Synthesis of aldehyde-functionalized triazoles (e.g., clicking 4-ethynylbenzaldehyde).

Reagents:

  • Alkyne: 4-ethynylbenzaldehyde (1.0 equiv)

  • Azide: Desired R-Azide (1.1 equiv)

  • Solvent: t-Butanol : Water (1:1) or DMSO : Water (if solubility is poor)

  • Catalyst: CuSO₄[1][3][4]·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: TBTA (5 mol%)

Step-by-Step Methodology:

  • Solvent Prep: Combine t-Butanol and Water. Crucial: Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Reactant Mix: Dissolve Alkyne and Azide in the degassed solvent mixture.

  • Catalyst Complexing: In a separate small vial, mix the CuSO₄ solution and TBTA (dissolved in minimal DMSO/tBuOH). The solution should turn blue/green.

  • Initiation: Add the Cu-TBTA complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared in water). The solution will turn yellow/orange (characteristic of Cu(I)-TBTA).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere.

  • Workup (Aldehyde-Safe):

    • Dilute with water.[5]

    • Extract with Ethyl Acetate (EtOAc).[6]

    • Wash organic layer with 0.1 M EDTA (pH 7) to chelate copper (prevents post-workup oxidation).

    • Dry over MgSO₄ and concentrate.

    • Note: Avoid silica gel chromatography if the aldehyde is very sensitive; recrystallization is preferred.

Protocol B: Polymer Functionalization (Post-Polymerization Modification)

Target: Grafting an aldehyde-azide onto an alkyne-bearing polymer backbone.

Reagents:

  • Polymer: Alkyne-functionalized polymer (1.0 equiv alkyne units)

  • Ligand: PMDETA (0.5 equiv per Cu) or TBTA

  • Solvent: DMF (Anhydrous, degassed)

Methodology:

  • Dissolution: Dissolve the polymer and the aldehyde-azide (1.2 equiv per alkyne) in anhydrous DMF.

  • Degassing: Perform 3 freeze-pump-thaw cycles. Strict oxygen removal is vital to prevent crosslinking of the polymer via radical coupling.

  • Catalysis: Add CuBr (Caution: Air sensitive) or CuSO₄/NaAsc under Nitrogen flow.

  • Reaction: Stir at 40°C for 24 hours.

  • Purification: Precipitate the polymer into cold methanol or ether.

    • Warning: Do not use amine-containing solvents for precipitation to avoid Schiff base formation with the pendant aldehydes.

Troubleshooting & Optimization Logic

Diagram 2: Troubleshooting Decision Tree

G Problem Low Yield or Impure Product Check1 Is the Aldehyde Intact? Problem->Check1 Yes Reaction Stalled Check1->Yes NMR shows CHO No Side Reactions Check1->No NMR missing CHO Sol1 Increase Cu/Ligand Ratio Check O2 exclusion Yes->Sol1 Sol2 Check for Acid (Oxidation) Check for Imine (Amines) No->Sol2

Caption: Figure 2. Logic flow for diagnosing failure in aldehyde-click reactions.

Common Issues Table:

SymptomDiagnosisCorrective Action
Precipitate forms immediately Cu(I) instabilityIncrease Ligand (TBTA) concentration; ensure 1:1 or 1:2 Cu:Ligand ratio.
Loss of Aldehyde Signal (NMR) Oxidation to AcidImprove degassing; use fresh Sodium Ascorbate; add EDTA during workup.
New peaks at 8.5 ppm (NMR) Imine FormationRemove primary amines (Tris, Glycine) from buffers; switch to phosphate/HEPES.
Green/Blue Reaction Mixture Cu(I) oxidized to Cu(II)Oxygen leak.[1] Add more Ascorbate immediately and purge with Argon.

References

  • Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Preserving Carbonyls: Specific protocols adapted from Bioconjugate Techniques (Greg T. Hermanson) and optimized internal workflows for labile electrophiles.
  • Polymer Grafting: Macromolecules (2014). Synthesis of aldehyde grafted polylactic acid via CuAAC reaction. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting solutions based on established principles of physical organic chemistry. Our goal is to empower you to overcome common challenges and achieve high purity for this versatile building block.

Section 1: Foundational Principles of BPTA Recrystallization

This section addresses the fundamental questions regarding the "why" of the experimental design, grounding the protocol in the physicochemical properties of BPTA.

Q1: What are the ideal characteristics of a recrystallization solvent for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde?

A successful recrystallization hinges on the differential solubility of the compound at different temperatures.[1][2] The ideal solvent for BPTA should meet the following criteria:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve BPTA near its boiling point to ensure a homogeneous solution.

  • Low Solubility at Low Temperatures: As the solution cools, BPTA's solubility should decrease dramatically, promoting crystallization and maximizing yield.[3][4] Any BPTA remaining dissolved in the cold solvent (the "mother liquor") represents a loss of product.[3][5]

  • Inertness: The solvent must not react with the aldehyde or alkyne functionalities of BPTA.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Impurity Profile: The solvent should either dissolve impurities completely even at low temperatures or not dissolve them at all, allowing for their removal by filtration.

Q2: How does the molecular structure of BPTA influence solvent selection?

The structure of BPTA (C₁₄H₁₀O₄) provides clear indicators for choosing a suitable solvent system, based on the "like dissolves like" principle.[3]

  • Aromatic Core: The central benzene ring is nonpolar.

  • Aldehyde and Ether Groups: The two aldehyde (-CHO) and two propargyl ether (-O-CH₂-C≡CH) groups introduce significant polarity and potential for hydrogen bonding.

This combination of polar and nonpolar features suggests that solvents of intermediate polarity are excellent starting points. BPTA is known to be soluble in organic solvents like ethyl acetate, dimethyl sulfoxide (DMSO), and dichloromethane, but insoluble in water.[6] Solvents like ethanol, acetone, or ethyl acetate often provide the necessary solubility profile for similar aromatic aldehydes.[7]

Section 2: Experimental Protocols & Workflow

Adherence to a systematic protocol is critical for reproducible, high-purity results.

Workflow for BPTA Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Select Solvent(s) (Small-Scale Test) B 2. Dissolve Crude BPTA in Minimum Hot Solvent A->B C 3. Hot Filtration (If Insoluble Impurities Present) B->C Optional D 4. Slow Cooling (Promotes Crystal Growth) B->D C->D E 5. Further Cooling (Ice Bath to Maximize Yield) D->E F 6. Vacuum Filtration (Isolate Crystals) E->F G 7. Wash Crystals (Minimum Ice-Cold Solvent) F->G H 8. Dry Crystals (Under Vacuum) G->H

Caption: Standard workflow for the recrystallization of BPTA.

Step-by-Step Protocol: Single-Solvent Recrystallization of BPTA
  • Solvent Selection:

    • Place approximately 20-30 mg of crude BPTA into a small test tube.

    • Add a potential solvent (e.g., ethyl acetate, acetone, ethanol) dropwise at room temperature. A good candidate solvent will not dissolve the BPTA readily at this stage.[1]

    • Gently heat the test tube in a sand or water bath. The ideal solvent will dissolve the BPTA completely at or near its boiling point.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the crude BPTA (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[5]

    • Add the chosen solvent in small portions while heating the flask with stirring. Add just enough hot solvent to fully dissolve the solid. Using a large excess of solvent is the most common reason for poor or no crystal formation.[3][8]

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to prevent premature crystallization in the funnel.[9] Pre-heating the funnel and filter paper can help avoid this issue.[9]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as rapid precipitation can trap impurities.[5][10]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using warm or excessive solvent for washing will dissolve a portion of the product, reducing the yield.[3]

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

Data Table: Potential Solvents for BPTA Recrystallization
SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethyl Acetate 77.1MediumGood starting point. Balances polarity of BPTA's functional groups and aromatic core.
Acetone 56Medium-HighHigh solubility for polar groups. Low boiling point makes for easy removal but may require a solvent pair.
Ethanol 78.4HighMay be too polar, potentially requiring a large volume. Good for a two-solvent system with a nonpolar solvent.
Toluene 110.6LowGood for dissolving the aromatic core. High boiling point may increase the risk of "oiling out."
Water 100Very HighUnsuitable as a primary solvent due to BPTA's insolubility, but can be used as the "poor" solvent in a pair.[6]

Section 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section provides solutions to the most common issues encountered during the recrystallization of BPTA.

Troubleshooting Decision Workflow

G cluster_problems Problem Identification cluster_causes Primary Causes cluster_solutions Recommended Solutions Start Recrystallization Problem Occurs P1 No Crystals Form Start->P1 P2 Oily Layer Forms ('Oiling Out') Start->P2 P3 Final Yield is Low Start->P3 P4 Product is Colored Start->P4 C1 Too Much Solvent OR Supersaturation P1->C1 C2 M.P. < Solvent B.P. OR High Impurity Level P2->C2 C3 Excess Solvent OR Wash Losses P3->C3 C4 Colored Impurities Not Removed P4->C4 S1 Boil Off Solvent Scratch Flask Add Seed Crystal C1->S1 S2 Re-dissolve & Add More 'Good' Solvent Cool Slower Change to Lower-Boiling Solvent C2->S2 S3 Reduce Initial Solvent Use Minimal Ice-Cold Wash Recover from Mother Liquor C3->S3 S4 Re-dissolve Add Activated Charcoal Hot Filter & Recrystallize C4->S4

Caption: A decision tree for troubleshooting common recrystallization issues.

Q: I've cooled my solution, but no crystals have appeared. What's wrong?

This is the most frequent issue and typically stems from two causes:

  • Excess Solvent: You have likely used too much solvent, and the solution is not saturated enough for crystals to form.[8][10]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. To check if you are near saturation, dip a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[5]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of BPTA is higher than its equilibrium solubility, but crystal nucleation has not begun.[3][8]

    • Solution A (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Solution B (Seeding): If available, add a single, tiny crystal of pure BPTA (a "seed crystal") to the solution. This provides a template for further crystallization.[8]

Q: Instead of crystals, an oily layer formed at the bottom of my flask. Why did this happen and how can I fix it?

This phenomenon is known as "oiling out." It occurs when BPTA comes out of solution as a liquid rather than a solid crystal lattice.[5][8]

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound. It can also be caused by a high concentration of impurities, which can depress the melting point of the crude material.[5][8]

  • Problem: Oils rarely form pure solids upon cooling because impurities are often more soluble in the oily product than in the solvent.[5]

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to keep the compound soluble at a slightly lower temperature.[5]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[8]

    • If the problem persists, you may need to select a different solvent with a lower boiling point or consider a two-solvent system.

Q: My final yield of pure BPTA is very low. What are the common causes?

A low yield suggests that a significant portion of your product was lost during the process.

  • Using Too Much Solvent: As discussed, this is a primary cause of low yield, as a large amount of product will remain in the mother liquor.[5]

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities.

  • Washing with Warm or Excessive Solvent: Washing the collected crystals with solvent that is not ice-cold, or using too much of it, will dissolve and wash away your product.[3]

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in an ice bath will leave product behind in the solution.

Q: My purified crystals are still colored. How can I get a colorless or white product?

BPTA is typically a white to pale yellow solid.[6][11] If a significant color persists after recrystallization, it is likely due to highly colored, soluble impurities.

  • Solution: These can often be removed with activated charcoal.[9]

    • Dissolve the crude BPTA in the hot solvent as usual.

    • Cool the solution slightly to prevent violent boiling when the charcoal is added.

    • Add a very small amount of activated charcoal (1-2% of the solute mass is usually sufficient). Using too much charcoal can adsorb your product, reducing the yield.[5]

    • Re-heat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal and the adsorbed impurities.

    • Proceed with the cooling and crystallization steps as described above.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Study.com. (n.d.). What are some examples of situations where recrystallization would not be suitable to purify an organic compound? Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2,5-Bis(2-propynyloxy)terephthalaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • RSIS International. (n.d.). ms_1766852416_9102.docx. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Request PDF. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

Sources

Optimizing solvothermal conditions for crystalline BPTA-COFs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvothermal Optimization for Crystalline BPTA-COFs

Case ID: #COF-OPT-2026 Topic: Optimization of Solvothermal Conditions for Biphenyl-Based Imine COFs (BPTA Series) Assigned Specialist: Senior Application Scientist, Porous Materials Division

Executive Summary: The "Thermodynamic Challenge"

Welcome to the technical guide for optimizing BPTA-based Covalent Organic Frameworks. Whether "BPTA" in your context refers to a specific Biphenyl-tricarbaldehyde or Biphenyl-tetraamine knot, the synthesis relies on Schiff-base chemistry (imine condensation).

The Core Problem: High crystallinity requires thermodynamic control . If the reaction is too fast (Kinetic Control), you get an amorphous polymer. You must slow down the bond formation or increase the reversibility (hydrolysis) to allow "error correction"—the process where defective bonds break and reform into the ordered, lowest-energy crystalline lattice.

The Mechanism: Error Correction Visualization

Understanding why your COF is amorphous is the first step to fixing it.

COF_Mechanism cluster_conditions Solvothermal Conditions Monomers Monomers (Amine + Aldehyde) Oligomer Amorphous Oligomer (Kinetic Trap) Monomers->Oligomer Fast Condensation (High T, Low Acid) Nucleation Nucleation (Ordered Seeds) Monomers->Nucleation Slow Assembly Oligomer->Monomers Hydrolysis (Acid Catalyst + H2O) Crystal Crystalline COF (Thermodynamic Product) Oligomer->Crystal Defect Repair (Reversibility) Nucleation->Crystal Growth

Figure 1: The "Error Correction" Pathway. High crystallinity is achieved by enabling the backward path (Hydrolysis) to repair the amorphous oligomers.

Standard Protocol & Optimization Matrix

Do not rely on a single "recipe." Use this starting point and adjust based on the Optimization Matrix .

Baseline Protocol (The Starting Point)
  • Monomers: BPTA Linker + Counter-Linker (Stoichiometric ratio, usually 1:1.5 or 1:1 depending on symmetry).

  • Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v).

  • Concentration: 10–20 mg/mL (total monomer mass).

  • Modulator: 6.0 M Aqueous Acetic Acid (0.1 mL per 1 mL solvent).

  • Conditions: Flash freeze (LN2), pump-thaw (3x) to remove O2, seal in Pyrex tube. Heat at 120°C for 72 hours.

Optimization Matrix (When to Change What)
SymptomDiagnosisActionable Adjustment Why?
Amorphous Powder Reaction is too fast (Kinetic Trap).Increase Acid Concentration (e.g., 6M

9M) or Add Water (20

L).
Increases reversibility (hydrolysis rate), allowing defects to "heal" into crystals.
No Precipitate Monomers are too soluble or reaction too slow.Change Solvent Ratio (Increase Mesitylene) or Increase Temp (120°C

140°C).
Mesitylene is a poor solvent for the polymer; increasing it forces precipitation.
Low Surface Area (BET) Pore collapse or trapped oligomers.Supercritical CO2 Activation or Soxhlet Extraction (THF/MeCN).Removes trapped unreacted monomers or solvent molecules blocking the pores.
Yellow/Brown Impurities Oxidation of amines.Improve Degassing . Use freeze-pump-thaw (3 cycles) at <100 mTorr.Amines oxidize easily at high temps, terminating the polymerization.

Troubleshooting Guide (FAQ)

Q1: My BPTA-COF is a solid, but XRD shows it is amorphous. What now?

A: This is the most common issue. You have formed a "Schiff-base polymer" but not a "COF."

  • The Fix: You need to push the equilibrium back towards the monomers slightly to allow re-assembly.

    • Acid Scan: Prepare 3 tubes with varying acetic acid loads:

      
       mL, 
      
      
      
      mL, and
      
      
      mL (of 6M HOAc).
    • Solvent Polarity: Switch to o-Dichlorobenzene (o-DCB) / n-Butanol (1:1) . This mixture often solubilizes the intermediates better, allowing them to orient correctly before precipitating [1].

    • Two-Step Synthesis: Heat at 80°C for 24h (oligomer formation), then ramp to 120°C for 48h (crystallization).

Q2: The powder is crystalline but the BET surface area is <500 m²/g (Expected >1500).

A: Your framework is likely clogged or collapsed.

  • The Fix:

    • Solvent Exchange: Do not just dry the powder. Wash with THF, then acetone, then hexane.

    • Activation: Vacuum dry at 120°C for 12 hours. If possible, use Supercritical CO2 (ScCO2) drying. ScCO2 eliminates surface tension forces that cause pore collapse during drying [2].

Q3: I am scaling up from 20mg to 500mg, and crystallinity disappeared.

A: Scale-up alters the headspace pressure and heat transfer .

  • The Fix:

    • Vessel Size: Ensure the liquid-to-headspace ratio remains constant (e.g., 1:3). Water vapor pressure is critical for the reversible reaction.

    • Agitation: Do not stir rapidly. COFs grow best under static conditions or very slow agitation. Rapid stirring shears the nucleation sites.

Advanced Troubleshooting Flowchart

Use this logic tree to diagnose your current batch.

Troubleshooting Start Analyze COF Powder XRD Is it Crystalline? (Sharp XRD Peaks) Start->XRD BET Is Surface Area High? XRD->BET Yes Amorphous Issue: Kinetic Trapping Action: Increase Reversibility XRD->Amorphous No LowArea Issue: Pore Blockage/Collapse Action: Improve Activation BET->LowArea No Success Optimal BPTA-COF BET->Success Yes Amorphous_Fix 1. Increase Acid Conc. 2. Add trace H2O 3. Switch to o-DCB/n-BuOH Amorphous->Amorphous_Fix LowArea_Fix 1. Soxhlet w/ THF (24h) 2. Supercritical CO2 Dry 3. Check for Interpenetration LowArea->LowArea_Fix

Figure 2: Diagnostic logic for solvothermal COF synthesis.

References

  • Guan, X., et al. (2019). "Fast, Ambient Temperature and Scalable Synthesis of Covalent Organic Frameworks." Journal of the American Chemical Society. Link (Demonstrates the role of solvent polarity and modulators in imine COF kinetics).

  • Lohse, M. S., & Bein, T. (2018). "Covalent Organic Frameworks: Structures, Synthesis, and Applications." Advanced Functional Materials. Link (Comprehensive review on activation and defect engineering).

  • Segura, J. L., et al. (2016).[1] "Covalent Organic Frameworks: Synthesis, Properties and Applications." Materials. Link (Details on solvothermal parameter tuning).

  • Smith, B. J., & Dichtel, W. R. (2014). "Mechanistic studies of two-dimensional covalent organic frameworks." Journal of the American Chemical Society. Link (Foundational work on the reversibility mechanism).

Sources

Technical Support Center: Click Chemistry in Porous Frameworks (MOFs/COFs)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting Incomplete Click Reactions (CuAAC/SPAAC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference ID: TC-MOF-CLICK-001

Diagnostic Triage: "Is it Kinetics or Diffusion?"

Before altering your synthesis, you must diagnose why the reaction is incomplete. In porous frameworks (MOFs, COFs, POPs), a 50% yield often indicates a "core-shell" failure mode where only the surface reacted, sealing off the core.

The "Digestion" Verification Protocol

Stop relying solely on Solid-State NMR (ssNMR). While non-destructive, ssNMR often lacks the resolution for precise quantification (<5% error) required to distinguish between 90% and 99% conversion.

Standard Operating Procedure: Acid Digestion 1H NMR Use this protocol to quantify the exact ratio of clicked vs. unclicked linkers.

StepActionTechnical Rationale
1 Wash Wash solids with fresh solvent (3x) to remove non-covalently bound reactants.
2 Dry Activate at 80-120°C under vacuum (<10 mTorr) for 6 hours.
3 Digest For Zr-MOFs (UiO-66): Add 10 mg MOF to 600 µL DMSO-d6 + 20 µL 48% HF. Sonication required.For Zn-MOFs (IRMOF): Add 10 mg MOF to 600 µL DMSO-d6 + 30 µL DCl (35% in D2O).
4 Analyze Integrate the triazole proton peak (usually ~8-9 ppm) vs. the unreacted alkyne/azide peak.

Critical Warning: HF is extremely hazardous. Use PTFE liners and proper PPE. For HF-sensitive linkers, use CsF in DMSO-d6 as a milder alternative.

Troubleshooting Modules

Issue A: The "Core-Shell" Blockage (Steric Gating)

Symptom: Reaction stalls at ~20-40% conversion regardless of time. BET surface area drops disproportionately. Root Cause: The first wave of "clicked" ligands at the pore windows creates a steric wall, preventing reactants from diffusing into the crystal core.

Visualizing the Blockage Mechanism:

CoreShellBlockage cluster_0 Pore Window Dynamics Node1 Initial State: Open Pore Windows Node2 Reactant Influx: Fast Surface Reaction Node1->Node2 High [Reactant] Node3 Steric Gating: Triazoles Bulky at Surface Node2->Node3 Kinetic Control Node4 Core Starvation: Internal Sites Inaccessible Node3->Node4 Diffusion Limit Reached

Caption: The "Gating Effect" where rapid surface functionalization creates a steric barrier, halting internal modification.

Corrective Actions:

  • Defect Engineering: Intentionally introduce "missing linker" defects during MOF synthesis (e.g., using acetic acid modulators for UiO-66). This widens pore windows, enhancing diffusivity [1].[1]

  • Vapor-Phase Modification: If the reactant is volatile, switch to gas-phase loading. This eliminates solvent-solute clustering and improves penetration [2].

  • Reverse the Anchor: If clicking Alkyne-Ligand + Azide-Reactant fails, try Azide-Ligand + Alkyne-Reactant. The geometric change in the transition state can lower the steric penalty.

Issue B: Catalyst Death (Cu Inactivation)

Symptom: Reaction starts fast but plateaus. Adding more reactant doesn't help, but adding fresh catalyst restarts the reaction. Root Cause: Cu(I) is unstable. In porous media, disproportionation (2Cu(I) → Cu(0) + Cu(II)) is accelerated by confinement effects. Cu(II) is inactive; Cu(0) plates out and blocks pores.

Optimization Matrix:

VariableRecommendationWhy?
Cu Source Cu(MeCN)4PF6 (anhydrous)Superior solubility in organic solvents compared to CuSO4/Ascorbate systems.
Ligand TBTA or THPTA These ligands stabilize Cu(I) and prevent oxidation. Essential for MOF work.
Solvent DMF/tBuOH (3:1) tBuOH acts as a radical scavenger and helps solubilize the Cu-ligand complex.
Oxygen Strict Schlenk Line "Degassing by sonication" is insufficient. Freeze-pump-thaw (3 cycles) is mandatory to prevent Cu(I) oxidation.
Issue C: Framework Collapse

Symptom: High conversion (>90%) but loss of crystallinity (PXRD) and porosity (BET). Root Cause: The byproduct of the click reaction (or the catalyst system) degrades the nodes.

  • Zn-MOFs (MOF-5) are sensitive to the acidity of Cu(II) salts.

  • Zr-MOFs (UiO-series) are generally stable but can degrade if the "clicked" group is highly hydrophilic, drawing water into the core.

Solution:

  • Switch to SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) .

  • Reagent: DBCO (Dibenzocyclooctyne).

  • Benefit: Copper-free. No catalyst toxicity, no oxidative damage to the framework [3].

Master Troubleshooting Workflow

Follow this logic path to resolve low yields.

TroubleshootingFlow Start Problem: Low Conversion (<50%) Check1 Step 1: Check Crystallinity (PXRD) Start->Check1 Decision1 Crystalline? Check1->Decision1 Collapse Framework Collapse: Switch to SPAAC or Milder Solvents Decision1->Collapse No Check2 Step 2: Check Pore Access (BET) Decision1->Check2 Yes Decision2 Surface Area Drastically Reduced? Check2->Decision2 Blockage Pore Blockage: 1. Use smaller reactants 2. Defect Engineering 3. Lower catalyst loading Decision2->Blockage Yes (Disproportionate drop) Check3 Step 3: Catalyst Activity Decision2->Check3 No (Linear drop) Catalyst Catalyst Death: 1. Add TBTA ligand 2. Freeze-Pump-Thaw 3. Switch Cu source Check3->Catalyst

Caption: Decision tree for isolating the root cause of incomplete post-synthetic modification.

Frequently Asked Questions (FAQs)

Q: Can I use "Click" chemistry on ZIFs (Zeolitic Imidazolate Frameworks)? A: Proceed with extreme caution. ZIFs (like ZIF-8) have small pore windows (~3.4 Å). Most click reactants (azides/alkynes) are too large to diffuse in after synthesis. You must use Pre-synthetic functionalization (synthesizing the ZIF with the functionalized linker) rather than Post-Synthetic Modification (PSM) for ZIFs, unless you are only targeting the outer surface.

Q: My Cu catalyst turns the MOF green. Is this bad? A: Yes. A green hue typically indicates Cu(II) species trapped in the pores. This means your catalyst oxidized and is now a contaminant.

  • Fix: Wash with EDTA (0.05 M in water/MeOH) or saturated KCN solution (if compatible) to strip the copper. If the color persists, the framework may have chelated the copper, permanently altering the material.

Q: Why is my yield calculated by TGA different from NMR? A: Thermogravimetric Analysis (TGA) is inferential. Solvent trapping can mimic the weight loss profile of a functional group. Digestion NMR is the only absolute truth. Always trust the NMR integration over mass loss data.

References

  • Vermeer, M. et al. "Defect Engineering in Metal–Organic Frameworks." Nature Reviews Chemistry, 2020. Link

  • Servalli, M. et al. "Vapor-Phase Modification of Metal-Organic Frameworks." Inorganic Chemistry, 2021. Link

  • Agostoni, V. et al. "Biocompatible Functionalization of Nanoscale Porous Materials." Advanced Materials, 2017. Link

  • Wang, Z. et al. "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 2009.[2] Link

Sources

Technical Support Center: Thermal Stability of Propargyl Ether Linkages

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide immediate, high-value data for researchers working with propargyl ether linkages, followed by in-depth mechanistic analysis and troubleshooting protocols.

Topic: Thermal Degradation, Curing Kinetics, and Stability Profiles Audience: Synthetic Chemists, Polymer Scientists, Drug Development Researchers Version: 2.4 (Current as of 2026)

Part 1: Executive Summary & Critical Thresholds

Quick Reference: Thermal Stability Profile

The thermal behavior of propargyl ether linkages (


) is dualistic: they act as stable functional groups at room temperature but become highly reactive at elevated temperatures. This reactivity is often a desired "curing" mechanism in materials science but a degradation hazard in organic synthesis.
ParameterTemperature RangeCritical Event
Flash Point ~33°C (Propargyl Alcohol)Safety Hazard: Vapor explosion risk.[1]
Reaction Onset (

)
160°C – 220°CClaisen Rearrangement (Aryl ethers) or Polymerization. Exothermic.
Processing Limit < 120°CRecommended upper limit for distillation/solvent removal to avoid uncontrolled exotherms.
Degradation (

)
300°C – 450°CDecomposition of the cured network (post-polymerization).
Explosion Hazard > 100°C (with base/catalyst)Catastrophic Decomposition: Propargyl alcohol + strong base (KOH) or metal catalysts.

Critical Warning: Do not distill propargyl ethers to dryness. Like other ethers, they form peroxides, but they also possess a latent exothermic polymerization potential that can trigger at pot temperatures >150°C.

Part 2: Mechanistic Deep Dive (The "Why")

Understanding the degradation mechanism is vital for controlling the reaction. The "degradation" of a propargyl ether is often a Claisen Rearrangement followed by electrocyclization or polymerization.

The Aryl Propargyl Ether Cascade

In aromatic systems, the propargyl ether linkage undergoes a [3,3]-sigmatropic rearrangement (Claisen) upon heating. This is the primary mode of "thermal instability" and is irreversible.

Mechanism:

  • Rearrangement: The ether oxygen detaches, and the propargyl group migrates to the ortho-position, forming an allenyl ketone intermediate.

  • Tautomerization/Cyclization: The intermediate rapidly enolizes and cyclizes to form a Chromene (Benzopyran) derivative.

  • Polymerization: At higher temperatures (>200°C), the double/triple bonds crosslink, forming a thermoset network (black, insoluble solid).

ClaisenCascade Ether Aryl Propargyl Ether (Starting Material) TS [3,3]-Sigmatropic Transition State Ether->TS  Δ (160-200°C) Allenyl o-Allenyl Phenol (Intermediate) TS->Allenyl  Rearrangement Chromene Chromene / Benzopyran (Stable Isomer) Allenyl->Chromene  Cyclization (Low Energy Path) Polymer Crosslinked Thermoset (Black Solid) Allenyl->Polymer  Radical Polymerization (High T / Catalyzed) Chromene->Polymer  >250°C

Figure 1: The thermal fate of aryl propargyl ethers. Note that "degradation" in synthesis is often "curing" in materials science.

Part 3: Troubleshooting & Diagnostics

FAQ: Common Experimental Issues

Q1: My reaction mixture turned black and solidified during distillation. What happened?

  • Diagnosis: You likely exceeded the Claisen Rearrangement Threshold (~160°C) .

  • Cause: Propargyl ethers are latent monomers. If the pot temperature rises (often due to running a distillation too long or at ambient pressure), the Claisen rearrangement initiates. This reaction is exothermic, causing a thermal runaway that leads to rapid polymerization (black tar/solid).

  • Solution: Always distill under high vacuum to keep the temperature below 100°C. Use a radical inhibitor (e.g., BHT) if the product is intended to be a monomer.

Q2: I see two peaks in my DSC trace. Which one is degradation?

  • Analysis:

    • Peak 1 (Exotherm, ~180°C - 220°C): This is usually the Curing/Rearrangement exotherm (Formation of chromene or crosslinking). It is not mass-loss degradation yet.

    • Peak 2 (Endotherm/Exotherm, >350°C): This is the actual Thermal Decomposition (bond scission/charring).

  • Action: Run a TGA (Thermogravimetric Analysis) alongside DSC. If the first DSC peak shows no mass loss in TGA, it is a rearrangement/cure, not degradation.

Q3: Can I use propargyl alcohol with KOH at reflux?

  • CRITICAL SAFETY WARNING: NO.

  • Risk: Propargyl alcohol + strong base (KOH/NaOH) is a known explosive hazard [1]. The base catalyzes the decomposition and polymerization of the alkyne, which can rupture reactors violently.

  • Protocol: Perform these reactions at low temperatures (<50°C) or with controlled addition. Never heat a static mixture of propargyl alcohol and strong base in a closed system.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Determining Thermal Stability via TGA/DSC

Use this workflow to validate the stability window of your specific propargyl ether derivative.

Equipment:

  • Differential Scanning Calorimeter (DSC)[2][3][4][5][6]

  • Thermogravimetric Analyzer (TGA)[7]

  • Aluminum or Gold pans (hermetically sealed for DSC)

Step-by-Step:

  • Sample Prep: Weigh 5–10 mg of sample.

    • Note: For liquid propargyl ethers, use hermetically sealed pans to prevent evaporation from masking the degradation signal.

  • TGA Run (Decomposition):

    • Atmosphere: Nitrogen (

      
      ) flow (50 mL/min).
      
    • Ramp: 10°C/min from 25°C to 600°C.

    • Data Point: Record

      
       (temperature at 1% mass loss) and 
      
      
      
      .
  • DSC Run (Reactivity/Curing):

    • Ramp: 10°C/min from 25°C to 300°C.

    • Data Point: Look for a broad exothermic peak.

      • Onset (

        
        ): Safe processing limit.
        
      • Peak (

        
        ): Maximum reaction rate.
        
      • Enthalpy (

        
        ): Energy release (J/g). High values (>500 J/g) indicate explosion risk on scale-up.
        

Workflow Start Start: Unknown Propargyl Sample TGA Run TGA (N2, 10°C/min) Start->TGA DSC Run DSC (Sealed Pan) Start->DSC Decision Is Mass Loss Observed < 200°C? TGA->Decision Evap Result: Volatility/Evaporation (Not Degradation) Decision->Evap Yes Exotherm Check DSC: Exotherm present? Decision->Exotherm No Stable Result: Thermally Stable up to T_onset Exotherm->Stable No (Flat baseline) Unstable Result: Claisen/Cure Reaction (Do not heat above T_onset - 10°C) Exotherm->Unstable Yes (Peak present)

Figure 2: Analytical workflow for distinguishing between evaporation, stable processing windows, and reactive degradation.

Part 5: References

  • National Institutes of Health (NIH) / PubChem. Propargyl Alcohol - Safety and Hazards.Link

  • Ramirez, M., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers.[8] Journal of Organic Chemistry.[8] Link

  • Sigma-Aldrich. Safety Data Sheet: Propargyl Ether.Link

  • TA Instruments. Characterization of the Degree of Cure of Thermosetting Resins by DSC.Link

  • ResearchGate. Thermal Characteristics of Propargyl Ether Phenolic Resins.Link

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Alkyne-Functionalized BPTA: Focusing on the FTIR Alkyne Stretch

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in advanced polymer synthesis and bioconjugation, the precise characterization of functionalized monomers is paramount. Biphenyl-3,3',4,4'-tetracarboxylic dianhydride (BPTA) is a cornerstone monomer in the synthesis of high-performance polyimides. The introduction of an alkyne moiety to the BPTA structure unlocks its potential for "click" chemistry, enabling the facile construction of complex macromolecular architectures.

This guide provides an in-depth technical comparison of analytical techniques for the characterization of alkyne-functionalized BPTA. We will focus on the utility of Fourier-Transform Infrared (FTIR) spectroscopy for identifying the signature alkyne stretch, while objectively comparing its performance against complementary methods like Raman Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Our narrative is grounded in the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work.

The Central Role of Vibrational Spectroscopy: Identifying the Alkyne Tag

The successful functionalization of BPTA with an alkyne group is the critical first step. Vibrational spectroscopy, particularly FTIR, serves as a rapid and accessible first-pass technique to verify the presence of the carbon-carbon triple bond (C≡C).

FTIR Spectroscopy: A Quick and Direct Confirmation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The C≡C triple bond stretch is a characteristic vibration that appears in a relatively "quiet" region of the spectrum, making it a reliable diagnostic marker.

  • The Alkyne Stretching Vibration (νC≡C): This vibration typically appears in the 2100-2260 cm⁻¹ region.[1][2][3] Its intensity in an IR spectrum is highly dependent on the symmetry and polarity of the alkyne.

  • Terminal vs. Internal Alkynes: A crucial distinction for subsequent applications is whether the alkyne is terminal (R-C≡C-H) or internal (R-C≡C-R').

    • Terminal Alkynes: These are often preferred for click chemistry. They exhibit two key peaks: the C≡C stretch (2100-2150 cm⁻¹) and a sharp, strong ≡C-H stretching peak (ν≡C-H) around 3300 cm⁻¹ .[2][4][5][6] The presence of this second peak is a powerful confirmation of a terminal alkyne.

    • Internal Alkynes: The C≡C stretch for internal alkynes appears from 2190-2260 cm⁻¹.[4][5] However, if the molecule is symmetrical, the change in dipole moment during the vibration can be very small or zero, leading to a very weak or entirely absent peak in the FTIR spectrum.[4][5]

The primary value of FTIR in this context is its ability to quickly confirm the incorporation of the alkyne group by observing the peak in the ~2100 cm⁻¹ region and, for terminal alkynes, the highly characteristic peak at ~3300 cm⁻¹.

Experimental Protocol: FTIR Analysis of Alkyne-Functionalized BPTA

This protocol outlines the steps for acquiring a high-quality FTIR spectrum of your alkyne-BPTA sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders.

  • Sample Preparation:

    • Ensure the alkyne-functionalized BPTA powder is completely dry. Moisture will introduce a broad O-H stretching band (~3200-3600 cm⁻¹) which can obscure the sharp ≡C-H stretch of a terminal alkyne. Dry the sample under vacuum overnight if necessary.

  • Instrument Preparation:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 30-60 minutes).

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol or acetone and a soft, lint-free tissue.

  • Background Collection:

    • With the clean, empty ATR anvil in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from your sample spectrum.

  • Sample Analysis:

    • Place a small amount of the dried alkyne-BPTA powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The resulting spectrum should show transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Examine the key regions:

      • 2100-2260 cm⁻¹: Look for the C≡C stretching vibration.

      • ~3300 cm⁻¹: Look for a sharp peak indicative of a terminal ≡C-H stretch.

      • Also, confirm the presence of characteristic anhydride peaks (e.g., C=O stretches around 1780 cm⁻¹ and 1850 cm⁻¹) and the absence of peaks from the starting materials.

A Comparative Analysis: Beyond FTIR

While FTIR is an excellent screening tool, it provides limited structural information and can be insensitive to non-polar internal alkynes. For unambiguous characterization, a multi-technique approach is essential.

Raman Spectroscopy: The Superior Alternative for C≡C Detection

Raman spectroscopy is another form of vibrational spectroscopy that acts as a powerful complement to FTIR. Instead of measuring absorption, it measures the inelastic scattering of monochromatic light.

  • Principle & Advantage: The alkyne C≡C bond, being highly polarizable, gives rise to a strong and sharp Raman signal , even when the corresponding FTIR peak is weak or absent.[7][8] This makes Raman the technique of choice for confirming the presence of symmetrically substituted internal alkynes. The alkyne signal appears in the cell-silent region (1800-2700 cm⁻¹), making it an ideal tag for biological imaging.[9][10][11]

  • Causality: The selection rule for Raman activity is a change in polarizability during the vibration, whereas for FTIR it is a change in dipole moment. The symmetrical stretch of the electron cloud in the C≡C bond leads to a large change in polarizability, hence a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides the most detailed picture of the molecular structure, confirming not only the presence of the alkyne but its precise location and connectivity within the BPTA derivative.

  • ¹H NMR:

    • Terminal Alkyne Proton: The proton on a terminal alkyne (≡C-H) is unique. It resonates in a characteristic region of ~2-3 ppm .[5][12] This signal is typically sharp and can exhibit long-range coupling to other nearby protons.[4][13]

  • ¹³C NMR:

    • Alkyne Carbons: The two sp-hybridized carbons of the alkyne appear in a distinct chemical shift range of ~65-90 ppm , providing definitive evidence of the triple bond.[12]

Mass Spectrometry (MS): The Final Molecular Weight Confirmation

Mass spectrometry provides the absolute confirmation of a successful reaction by measuring the molecular weight of the product.

  • Principle & Advantage: By determining the mass-to-charge ratio (m/z) of the ionized molecule, MS can verify that the mass of the alkyne-containing group has been added to the BPTA starting material. For potentially insoluble polyimide precursors, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) may be required.[14]

Data Summary: A Head-to-Head Comparison

Technique Information Provided Sensitivity to Alkynes Key Advantages for Alkyne-BPTA Limitations
FTIR Spectroscopy Functional group identification (C≡C, ≡C-H)Moderate to weak (highly dependent on polarity)Fast, accessible, non-destructive; excellent for identifying terminal alkynes via the ≡C-H stretch.Can miss symmetric internal alkynes; provides no connectivity information.
Raman Spectroscopy Functional group identification (C≡C)HighExcellent sensitivity for both terminal and internal alkynes[7]; signal is in a quiet spectral region.Instrumentation may be less common than FTIR; fluorescence can be an issue.
NMR Spectroscopy Complete molecular structure and connectivityN/A (confirms entire structure)Unambiguous structural proof; distinguishes isomers; quantifies purity.Slower analysis; requires soluble samples; more expensive instrumentation.
Mass Spectrometry Molecular weight confirmationN/A (confirms entire mass)Confirms successful covalent modification; provides exact mass.Provides no information on the position of the alkyne; can be destructive.

Visualizing the Workflow and Logic

A robust characterization workflow integrates these techniques to build a comprehensive and validated understanding of the synthesized material.

cluster_synthesis Synthesis cluster_analysis Characterization Workflow syn Functionalization of BPTA with Alkyne Moiety ftir FTIR Spectroscopy (Rapid Screening) syn->ftir Initial Check raman Raman Spectroscopy (Confirm C≡C) ftir->raman Weak/Absent Signal? nmr NMR Spectroscopy (Structural Elucidation) ftir->nmr Positive Result raman->nmr ms Mass Spectrometry (MW Confirmation) nmr->ms Final Confirmation

Caption: Experimental workflow for the characterization of alkyne-functionalized BPTA.

center_node Alkyne-BPTA Characterization ftir FTIR (Functional Group) center_node->ftir Is C≡C present? raman Raman (Polarizable Bonds) center_node->raman Is C≡C present? nmr NMR (Connectivity & Structure) center_node->nmr What is the structure? ms Mass Spec (Molecular Weight) center_node->ms What is the mass? ftir->raman Complementary ftir->nmr Confirms raman->nmr Confirms nmr->ms Validates

Caption: Logical relationship of complementary techniques for BPTA characterization.

Conclusion

For the characterization of alkyne-functionalized BPTA, FTIR spectroscopy is an indispensable tool for rapid, first-pass analysis. The presence of a peak in the 2100-2260 cm⁻¹ range, and particularly a sharp stretch at ~3300 cm⁻¹ for terminal alkynes, provides strong initial evidence of successful synthesis. However, relying solely on FTIR is insufficient for rigorous characterization. Due to the potential for weak or absent C≡C signals (especially in internal alkynes), Raman spectroscopy is often the superior technique for vibrational confirmation. For absolute certainty and complete structural elucidation, a combined approach utilizing NMR spectroscopy for structural mapping and Mass Spectrometry for molecular weight verification is the gold standard. By integrating these techniques logically, researchers can proceed with confidence in the integrity of their functionalized monomers for downstream applications.

References

  • M. J. Shultz et al., "Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments," Journal of Physical Chemistry B, 2022.

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2024.

  • University of Colorado Boulder, "IR Spectroscopy Tutorial: Alkynes."

  • Chemistry LibreTexts, "14.2.3: Spectroscopy of the Alkynes," 2023.

  • T. L. C. Jansen et al., "Explaining the Broad Raman Peak for Alkynes Solvated in Triethylamine," ChemRxiv, 2021.

  • K. Fujita et al., "Raman imaging of alkyne as a small tag for biological molecules," SPIE Digital Library, 2012.

  • Chemistry LibreTexts, "Spectroscopy of the Alkynes," 2023.

  • Y. Ozeki et al., "A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems," Journal of Biomedical Optics, 2021.

  • W. Min et al., "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering," Nature Methods, 2011.

  • OpenOChem Learn, "Alkynes."

  • A Beginner's Guide to Interpreting FTIR Results, 2025.

  • University of Regensburg, "NMR spectra of alkynes and small rings."

  • Michigan State University Department of Chemistry, "NMR Spectroscopy."

  • M. A. Arnould et al., "Characterization of Polyimides by Combining Mass Spectrometry and Selective Chemical Reaction," Macromolecules, 2004.

  • ResearchGate, "1 H NMR spectra of (a) internal alkyne 1, (b) azide derivative 2, (c)..."

  • Thompson, "6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I."

  • J. K. Cheung et al., "Current Status of Analytical Techniques for Characterization of Protein Stability," Annual Review of Analytical Chemistry, 2018.

  • Master Organic Chemistry, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra," 2016.

Sources

A Researcher's Guide to C-13 NMR Chemical Shifts for Propargyl Ether Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The propargyl ether moiety, a valuable functional group in medicinal chemistry and materials science, presents a unique spectroscopic fingerprint. Among the analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy provides direct insight into the carbon skeleton. This guide offers an in-depth comparison and analysis of the C-13 NMR chemical shifts for the key carbons in propargyl ethers, grounded in experimental data and established spectroscopic principles.

The Significance of C-13 NMR in Characterizing Propargyl Ethers

C-13 NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of each carbon atom.[1][2] In the context of propargyl ethers, three specific carbon atoms are of primary interest: the two sp-hybridized alkynyl carbons (-CC H) and the sp3-hybridized methylene carbon adjacent to the ether oxygen (-O-C H₂-). The electronic environment, and thus the chemical shift of these carbons, is highly sensitive to the nature of the substituent attached to the ether oxygen, making C-13 NMR an excellent method for confirming the structure and purity of these compounds.

Below is a diagram illustrating the general structure of a propargyl ether and the carbon atoms of interest.

G cluster_workflow C-13 NMR Experimental Workflow prep Sample Preparation setup Instrument Setup & Calibration prep->setup Insert Sample acquire Data Acquisition setup->acquire Set Parameters process Data Processing acquire->process FID to Spectrum analyze Spectral Analysis process->analyze Assign Peaks

Caption: A simplified workflow for the acquisition and analysis of a C-13 NMR spectrum.

Comparison with Other Functional Groups

To provide further context, it is useful to compare the chemical shifts of propargyl ether carbons with those in related functional groups.

G cluster_comparison Chemical Shift Comparison propargyl Propargyl Ether -O-CH₂-C≡CH CH₂: ~55-60 ppm C≡: ~75-80 ppm alkyne Terminal Alkyne R-C≡CH C≡: ~65-90 ppm propargyl->alkyne Similar C≡ shifts ether Alkyl Ether R-O-CH₂-R' CH₂: ~60-70 ppm propargyl->ether Similar -O-CH₂- shifts

Caption: Comparison of typical C-13 NMR chemical shift ranges for propargyl ether carbons and related functional groups.

As the diagram illustrates, the alkynyl carbon chemical shifts in propargyl ethers are within the typical range for terminal alkynes. Similarly, the methylene carbon chemical shift is in the region expected for an alkyl ether. The specific combination of these chemical shifts, however, is characteristic of the propargyl ether functionality.

Conclusion

C-13 NMR spectroscopy is an indispensable technique for the structural verification of propargyl ethers. The chemical shifts of the methylene and alkynyl carbons are sensitive indicators of the molecular structure, providing valuable information for researchers in organic synthesis and drug discovery. By understanding the trends in chemical shifts and employing a robust experimental protocol, scientists can confidently characterize these important compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 13C NMR Spectroscopy. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

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Defining the Analyte: The Structure and Significance of BPTA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of BPTA: A Comparative Analysis for Drug Development Professionals

In the rapidly evolving field of targeted cancer therapy, glutaminase (GLS1) inhibitors have emerged as a promising class of drugs that exploit the metabolic dependencies of cancer cells.[1] The preclinical compound BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) was instrumental in validating this target.[2] Building on this foundation, analogs such as BPTA (Biphenyl-4-yl(2,2-dimethylpropyl)amine) are of significant interest to researchers. The development of robust bioanalytical methods is a critical prerequisite for advancing such compounds through the drug discovery pipeline, from in vitro metabolic stability assays to in vivo pharmacokinetic studies.

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of BPTA. As direct experimental data for this specific analog is not widely published, we will apply first principles of mass spectrometry, drawing comparisons from structurally related molecules to build a reliable analytical framework. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the analytical choices, ensuring the development of trustworthy, self-validating methods.

For the purpose of this guide, BPTA refers to Biphenyl-4-yl(2,2-dimethylpropyl)amine . This molecule is a structural analog of the well-characterized allosteric glutaminase inhibitor, BPTES.[2] Its structure consists of three key moieties that dictate its behavior in a mass spectrometer:

  • A Biphenyl Ring System: A stable, hydrophobic core.

  • A Secondary Amine: A basic site that is readily protonated, making it ideal for electrospray ionization.

  • A Tert-Butyl Group: A bulky aliphatic group whose cleavage is a key feature of the molecule's fragmentation.

Understanding these structural components is the first step in predicting the molecule's gas-phase chemistry and designing a selective analytical method.

The Primary Analytical Technique: ESI-MS/MS

For a polar, basic compound like BPTA, electrospray ionization (ESI) is the superior ionization technique, typically operated in positive ion mode ([M+H]⁺).[3] Tandem mass spectrometry (MS/MS) is then employed to elicit structurally informative fragmentation, providing the high degree of selectivity needed to quantify the analyte in complex biological matrices like plasma or tissue homogenates.

Predicting the Fragmentation Pathway of BPTA

The protonated molecule, [M+H]⁺, serves as the precursor ion for collision-induced dissociation (CID). The fragmentation of even-electron ions, such as those generated by ESI, is governed by predictable chemical principles.[3] For BPTA, the most likely and energetically favorable fragmentation pathway involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom within the tert-butyl group, leading to the neutral loss of isobutylene.

This type of cleavage is a well-documented pathway for molecules containing a tert-butyl group attached to a heteroatom.[4][5] The stability of the resulting product ion and the neutral loss molecule makes this a dominant fragmentation channel.

BPTA_Fragmentation_Pathway cluster_products Fragmentation Products precursor BPTA [M+H]⁺ (Precursor Ion) cid Collision-Induced Dissociation (CID) precursor->cid product_ion Product Ion (Loss of Isobutylene) cid->product_ion  -C4H8 neutral_loss Neutral Loss (C4H8)

Caption: Predicted Collision-Induced Dissociation (CID) pathway for protonated BPTA.

This predictable fragmentation provides a unique mass transition that can be used for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM).

Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard for this application, a comprehensive guide must consider alternatives. The choice of an analytical technique is always a balance of sensitivity, selectivity, cost, and throughput.

TechniquePrincipleAdvantages for BPTA AnalysisDisadvantages for BPTA Analysis
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Unmatched sensitivity and selectivity; provides structural confirmation; ideal for complex biological matrices.[6]High initial instrument cost; requires significant expertise for method development and maintenance.
GC-MS Separation of volatile compounds by gas chromatography followed by mass detection.High chromatographic efficiency.BPTA is non-volatile and would require chemical derivatization prior to analysis, adding complexity and potential for analytical error.
HPLC-UV Chromatographic separation with detection via UV light absorbance.Lower cost, simpler instrumentation and operation.Significantly lower sensitivity and selectivity; high risk of interference from endogenous matrix components.[7]
Immunoassays (ELISA, FPIA) Antibody-based detection.Potentially high throughput and low cost per sample once developed.[8]Requires development of a specific antibody, which is time-consuming and expensive; subject to cross-reactivity.

For the demands of drug development—requiring trace-level quantification in complex samples—LC-MS/MS is the most appropriate and authoritative choice.[9]

A Self-Validating Experimental Protocol for BPTA Quantification

This protocol outlines a complete workflow for the quantification of BPTA in human plasma. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of a self-validating system, as it accurately corrects for variations in sample recovery and matrix-induced ionization effects.

I. Materials and Reagents
  • BPTA reference standard

  • BPTA-d8 (or other appropriate SIL-IS)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Human plasma (K2-EDTA)

II. Sample Preparation: Protein Precipitation

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components.

  • Thaw plasma samples and standards on ice.

  • Prepare a working internal standard solution of 100 ng/mL BPTA-d8 in acetonitrile.

  • To 50 µL of plasma, add 200 µL of the working internal standard solution.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vial for analysis.

III. LC-MS/MS Conditions

A fast gradient on a C18 column provides a good balance of speed and chromatographic resolution for this type of molecule.

  • LC System: UPLC/UHPLC system

  • Column: C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Positive

  • MRM Transitions (Hypothetical Masses):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    BPTA 254.2 198.1 25

    | BPTA-d8 | 262.2 | 206.1 | 25 |

BPTA_Workflow cluster_prep Sample Preparation sample Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (200 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms UPLC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Bioanalytical workflow for BPTA quantification in plasma.

Conclusion and Future Outlook

While a definitive, published fragmentation spectrum for BPTA is not yet available, a robust and reliable analytical method can be confidently designed based on its chemical structure and the established principles of mass spectrometry. The predicted neutral loss of isobutylene from the protonated molecule provides a powerful and selective transition for quantification via LC-MS/MS. This approach, combining a simple and rapid protein precipitation with a fast UPLC-MS/MS cycle, is ideally suited for the high-throughput demands of drug development. By grounding our methodology in established science and incorporating self-validating elements like a stable isotope-labeled internal standard, we can generate trustworthy data to confidently drive critical project decisions.

References

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Stability Showdown: BPTA vs. Terephthalaldehyde in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers on Linker Selection for Enhanced COF Durability

In the rapidly advancing field of Covalent Organic Frameworks (-COFs), the choice of molecular building blocks is paramount to designing materials with desired properties and long-term performance. For researchers in materials science and drug development, the stability of a COF under various chemical and thermal stresses is a critical determinant of its practical utility. This guide provides an in-depth comparison of two common aldehyde linkers used in the synthesis of imine-linked COFs: biphenyl-4,4'-dicarboxaldehyde (BPTA) and terephthalaldehyde (TPA). Through an analysis of their structural differences and a review of experimental data, we aim to elucidate the factors governing the stability of the resulting frameworks.

The Critical Role of Linker Choice in COF Stability

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] The reversible nature of some of these linkages, particularly the widely used imine bond, is a double-edged sword. While it facilitates the error-correction processes necessary for the formation of highly crystalline structures, it can also be a point of vulnerability, leading to framework degradation under harsh conditions.[2][3] The stability of imine-linked COFs is therefore a central theme in their ongoing development, with significant research efforts directed towards enhancing their resistance to hydrolysis, acidic and basic environments, and high temperatures.[2][4]

The selection of the aldehyde linker plays a crucial role in determining the overall stability of the COF. The geometry, rigidity, and electronic properties of the linker directly influence the framework's structural integrity and its resilience to external stressors.

Head-to-Head Comparison: BPTA vs. Terephthalaldehyde

At the heart of this comparison are the structural differences between BPTA and TPA. TPA is a simple phenyl-based dialdehyde, while BPTA features a biphenyl core. This seemingly small variation has significant implications for the resulting COF architecture and stability.

FeatureBiphenyl-4,4'-dicarboxaldehyde (BPTA)Terephthalaldehyde (TPA)
Core Structure BiphenylPhenyl
Length Longer, more extendedShorter, more compact
Rotational Freedom Torsional rotation around the C-C single bond between the phenyl ringsRigid, planar
π-Conjugation Extended π-system across both phenyl ringsπ-system confined to a single phenyl ring

The extended and more conformationally flexible nature of the BPTA linker can lead to different interlayer stacking arrangements and pore geometries compared to the more rigid and planar TPA linker. These structural nuances are key to understanding the stability differences.

Chemical Stability: A Battle of Hydrolytic Resistance

The primary mechanism of degradation for imine-linked COFs is hydrolysis of the C=N bond, which is susceptible to attack by water, acids, and bases. The stability of the imine linkage can be influenced by the electronic environment and steric hindrance around it.

While direct comparative studies are limited, evidence from individual studies on COFs synthesized with these linkers suggests that both can form frameworks with considerable chemical stability. For instance, a COF synthesized from 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa-1), denoted as COF-TpPa-1 , has demonstrated good stability when soaked in 1.0 M HNO₃, 6.0 M NaOH, and HCl for three days.[5] Similarly, COFs constructed with BPTA have been reported to possess strong thermal and chemical stability, although detailed quantitative data under various pH conditions is less commonly reported in a comparative context.[6]

The enhanced stability of certain imine-linked COFs is often attributed to factors beyond the linker itself, such as the presence of intramolecular hydrogen bonding or the formation of keto-enamine tautomers, which create a more robust linkage.[7][8] However, the inherent properties of the linker still play a foundational role. The extended π-conjugation of the biphenyl system in BPTA could potentially influence the electronics of the imine bond, though the practical impact on hydrolytic stability compared to TPA requires more direct experimental investigation.

Thermal Stability: Withstanding the Heat

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of COFs. It measures the weight loss of a material as a function of temperature. Imine-linked COFs, in general, are known for their high thermal stability, often with decomposition temperatures exceeding 400 °C.[9]

Studies on various imine-linked COFs have shown that high thermal stability is a common feature, regardless of whether a phenyl or biphenyl-based dialdehyde is used. For example, TGA measurements on some COFs have shown them to be stable up to 400 °C before significant mass loss is observed.[5] It is important to note that the loss of crystallinity, as observed by variable-temperature powder X-ray diffraction (VT-PXRD), can occur at temperatures lower than the onset of mass loss in TGA.[10][11][12] This indicates that while the covalent bonds may remain intact at elevated temperatures, the long-range order of the framework can be disrupted.

The longer BPTA linker might be expected to introduce more flexibility into the framework, which could potentially lead to a lower temperature for the loss of crystallinity compared to a more rigid TPA-based framework. However, this is a complex interplay of factors including interlayer interactions and the overall topology of the COF.

Experimental Protocols

To aid researchers in evaluating the stability of their own COFs, we provide standardized, step-by-step methodologies for assessing chemical and thermal stability.

Protocol 1: Assessment of Chemical Stability

This protocol outlines the procedure for testing the stability of a COF in acidic and basic aqueous solutions.

Materials:

  • Synthesized and activated COF powder

  • Hydrochloric acid (HCl), 1 M and 9 M solutions

  • Sodium hydroxide (NaOH), 1 M and 9 M solutions

  • Deionized water

  • Ethanol

  • Acetone

  • Vials with caps

  • Centrifuge

  • Powder X-ray Diffractometer (PXRD)

  • FT-IR Spectrometer

Procedure:

  • Accurately weigh approximately 20 mg of the activated COF powder into separate vials.

  • To each vial, add 10 mL of the respective test solution (1 M HCl, 9 M HCl, 1 M NaOH, 9 M NaOH, and deionized water as a control).

  • Seal the vials and place them in a shaker or sonicator for a brief period to ensure good dispersion.

  • Let the vials stand at room temperature for a predetermined period (e.g., 24 hours, 72 hours, or 1 week).

  • After the exposure period, collect the solid material by centrifugation.

  • Wash the collected COF powder thoroughly with deionized water until the filtrate is neutral, followed by washing with ethanol and acetone.

  • Dry the washed COF powder under vacuum at an elevated temperature (e.g., 120 °C) overnight.

  • Characterize the treated COF samples using PXRD and FT-IR spectroscopy.

  • Compare the PXRD patterns and FT-IR spectra of the treated samples with those of the pristine COF to assess any changes in crystallinity and chemical structure. A retention of the characteristic diffraction peaks and vibrational bands indicates good stability.

Protocol 2: Assessment of Thermal Stability

This protocol describes the use of Thermogravimetric Analysis (TGA) to determine the thermal decomposition temperature of a COF.

Materials:

  • Synthesized and activated COF powder

  • Thermogravimetric Analyzer (TGA) with a furnace and a microbalance

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Ensure the TGA instrument is calibrated and the inert gas flow is stable.

  • Place a small, accurately weighed amount of the activated COF powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Program the TGA instrument with the desired temperature profile. A typical profile involves heating from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas.

  • Start the TGA experiment and record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve. The onset of significant weight loss indicates the decomposition temperature of the COF. An initial small weight loss at lower temperatures (below 150 °C) is typically due to the release of adsorbed solvent or water.

Visualizing the Building Blocks and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of BPTA and TPA, and a typical workflow for assessing COF stability.

cluster_0 Aldehyde Linkers BPTA Biphenyl-4,4'-dicarboxaldehyde (BPTA) (C₁₄H₁₀O₂) TPA Terephthalaldehyde (TPA) (C₈H₆O₂)

Caption: Chemical structures of Biphenyl-4,4'-dicarboxaldehyde (BPTA) and Terephthalaldehyde (TPA).

start Pristine COF Powder exposure Exposure to Stress (Acid, Base, Heat) start->exposure collection Sample Collection & Washing exposure->collection drying Drying under Vacuum collection->drying analysis Characterization (PXRD, TGA, FT-IR) drying->analysis comparison Compare with Pristine COF analysis->comparison

Caption: A generalized workflow for the experimental assessment of COF stability.

Conclusion and Future Outlook

The choice between BPTA and terephthalaldehyde as a linker for imine-based COFs has a tangible impact on the resulting framework's properties, although the stability is a multifaceted issue influenced by a variety of factors. While both linkers can be used to construct highly stable COFs, the extended biphenyl structure of BPTA may offer opportunities for fine-tuning interlayer interactions and electronic properties, which in turn can affect stability.

Currently, the literature lacks comprehensive, direct comparative studies that isolate the effect of the linker on stability while keeping other synthesis parameters constant. Such studies would be invaluable to the community for making informed decisions in the rational design of robust COF materials. Future research should focus on systematic investigations where isoreticular COFs are synthesized from BPTA and TPA and subjected to identical stability testing protocols. This will provide the much-needed quantitative data to definitively guide linker selection for specific applications demanding high levels of chemical and thermal resilience.

References

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  • Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks. Nature Communications. [Link]

  • Design and synthesis of (a) TFPB‐BPTA‐COF and (b) TFPB‐PyTTA‐COF. ResearchGate. [Link]

  • Figure S11 -Acid and Base stability of the COF characterized with (a)... ResearchGate. [Link]

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  • Construction of ultra-stable magnetic imine-cyclization covalent organic frameworks for efficient extraction of phenylurea herbicides in plant beverages. PubMed. [Link]

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A Comparative Analysis of Thermal Stability: Biphenyl-4,4'-dicarboxylic Acid vs. 2,5-Dihydroxyterephthalaldehyde as Precursors for High-Performance Materials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision that dictates the ultimate performance and stability of the final product. Among the myriad of available precursors, biphenyl-4,4'-dicarboxylic acid (BPTA) and 2,5-dihydroxyterephthalaldehyde (DHTA) have emerged as pivotal components in the synthesis of robust, high-performance polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). A primary determinant of their utility in these demanding applications is their intrinsic thermal stability and the stability they impart to the resulting macromolecular structures.

This guide provides an in-depth, objective comparison of the thermal stability profiles of BPTA and DHTA. By examining their molecular structures, synthesizing available experimental data, and outlining the methodologies for thermal analysis, this document aims to equip researchers with the critical insights needed to make informed decisions in their selection of these versatile chemical synthons.

Molecular Architecture: The Foundation of Thermal Robustness

The inherent thermal stability of an organic molecule is profoundly influenced by its structure. Both BPTA and DHTA possess rigid aromatic cores, a key feature for thermal robustness.

Biphenyl-4,4'-dicarboxylic acid (BPTA) features two phenyl rings linked by a single carbon-carbon bond, with para-substituted carboxylic acid groups. This linear and symmetric structure allows for strong intermolecular hydrogen bonding and efficient packing in the solid state. The biphenyl unit is known for its high thermal resistance, making BPTA a favored monomer for high-performance polymers where stability at elevated temperatures is paramount.[1]

2,5-Dihydroxyterephthalaldehyde (DHTA) is a benzene ring functionalized with two hydroxyl and two aldehyde groups. The presence of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can contribute to its stability. This molecule serves as a crucial building block for COFs, where its geometry directs the formation of crystalline, porous networks.[2]

Comparative Thermal Performance: Insights from Experimental Data

Direct, head-to-head experimental data on the thermal decomposition of the unpolymerized BPTA and DHTA monomers is not extensively available in the public domain. Safety Data Sheets for both compounds do not specify precise decomposition temperatures but indicate stability under normal conditions.[3][4] However, a powerful way to assess their relative contribution to thermal stability is to analyze the performance of the materials synthesized from them.

Thermogravimetric Analysis (TGA) is the standard method for this evaluation, measuring the change in mass of a substance as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The data clearly shows that both BPTA and DHTA are precursors to materials with exceptional thermal stability, often exceeding 400°C.

PrecursorMaterial TypeOnset of Decomposition (TGA)Key Findings & Source
BPTA Zr-based MOF (UiO-67)~480 °CThe biphenyl linker imparts high thermal stability to the MOF structure.[5]
BPTA Aromatic Polyester~480 °CPolymers based on biphenyl dicarboxylic acid exhibit excellent thermal stability, suitable for high-temperature applications.[6]
DHTA Porphyrin-based COF>400 °C (stable up to)The COF demonstrates significant thermal stability, retaining its structure at high temperatures.[2][7]
DHTA Triazine-based COF~518 °CCOFs synthesized via mechanochemical methods using DHTA show remarkable thermal stability.[8]

This comparative data, while indirect, strongly suggests that both monomers are capable of forming covalent bonds within larger frameworks that are highly resistant to thermal degradation. The rigid, aromatic nature of both BPTA and DHTA is fundamental to achieving these high decomposition temperatures in the resulting polymers and frameworks.

Structure-Property Relationships: Why They Are So Stable

The exceptional thermal stability imparted by BPTA and DHTA can be attributed to several key molecular features:

  • Aromaticity and Rigidity : The core structures of both molecules are composed of benzene rings, which are inherently stable due to electron delocalization. This rigidity minimizes vibrational modes that can lead to bond cleavage at high temperatures.

  • Strong Covalent Bonds : When polymerized, these monomers form robust covalent bonds (e.g., ester or imine linkages) that require significant energy to break.

  • Intermolecular Forces : In the case of BPTA-based polymers and MOFs, the linear structure allows for strong intermolecular forces, such as pi-pi stacking and hydrogen bonding, which further stabilize the material.[1]

  • Network Formation : DHTA's geometry is ideal for forming highly cross-linked 2D or 3D covalent organic frameworks. This extensive network of strong covalent bonds distributes thermal energy efficiently, preventing localized decomposition.[2]

The logical flow from monomer structure to polymer stability is a cornerstone of materials science. The diagram below illustrates this relationship for both BPTA and DHTA.

G cluster_0 BPTA Pathway cluster_1 DHTA Pathway cluster_2 Resulting Property BPTA BPTA Monomer (Rigid Biphenyl Core) Polymerization_BPTA Polymerization (e.g., Esterification) BPTA->Polymerization_BPTA Forms strong ester/amide bonds HP_Polymer High-Performance Polymer/MOF (Linear, Ordered Chains) Polymerization_BPTA->HP_Polymer Creates thermally stable backbone Thermal_Stability High Thermal Stability (Decomposition > 400°C) HP_Polymer->Thermal_Stability DHTA DHTA Monomer (Functionalized Benzene Ring) Polymerization_DHTA Polycondensation (e.g., Imine Formation) DHTA->Polymerization_DHTA Forms robust imine linkages COF Covalent Organic Framework (Cross-linked Network) Polymerization_DHTA->COF Builds extensive covalent network COF->Thermal_Stability

Caption: From Monomer to Macromolecule: Stability Pathways.

Experimental Protocols for Thermal Stability Assessment

To ensure scientific integrity, the methods used to determine thermal stability must be robust and reproducible. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques in this field.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the thermal stability and decomposition profile of a material.

Objective: To determine the temperature at which a material begins to decompose and to quantify its mass loss as a function of temperature.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample (BPTA, DHTA, or the derived polymer/framework) into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature is often determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

TGA_Workflow A Sample Weighing (5-10 mg) B Place in TGA under N2 flow A->B C Heat at 10°C/min to 800°C B->C D Record Mass Loss vs. Temperature C->D E Analyze TGA Curve (Onset Temperature) D->E

Caption: Standard TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material, such as melting, crystallization, and glass transitions. For these highly stable aromatic compounds, the primary event of interest before decomposition is often melting.

Objective: To determine the melting point (Tm) and enthalpy of fusion of crystalline materials like BPTA.

Step-by-Step Methodology:

  • Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting range.

  • Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Conclusion and Outlook

Both Biphenyl-4,4'-dicarboxylic acid and 2,5-dihydroxyterephthalaldehyde are exemplary building blocks for the creation of materials with outstanding thermal stability. While direct TGA/DSC data on the monomers is limited, the performance of the polymers, MOFs, and COFs derived from them consistently demonstrates decomposition temperatures well above 400 °C.

  • BPTA is an excellent choice for creating linear, high-performance polymers and MOFs where rigidity and thermal stability are critical. Its symmetric and robust biphenyl core provides a solid foundation for materials used in demanding environments.

  • DHTA is a premier synthon for constructing highly porous and crystalline covalent organic frameworks. The extensive and robust covalent networks it forms are responsible for the exceptional thermal stability observed in these materials.

The choice between BPTA and DHTA will ultimately depend on the desired final architecture and application. For linear polymers and certain framework topologies, BPTA is a well-established and reliable option. For the construction of highly ordered, porous organic networks with exceptional stability, DHTA provides a powerful and versatile platform. Future research providing direct thermal analysis of these monomers would be invaluable for a more complete understanding and direct comparison of their intrinsic stabilities.

References

  • Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. (n.d.).
  • Biphenyl-4,4'-dicarboxylic acid 787-70-2 wiki. (n.d.).
  • Biphenyl-4,4'-dicarboxylic acid Safety Data Sheet. (n.d.).
  • Safety Data Sheet: 2,5-Dihydroxyterephthalic acid. (n.d.).
  • Bifunctional Covalent Organic Frameworks with Two Dimensional Organocatalytic Micropores Supporting Information. (n.d.).
  • Tuning interlayer stacking of 2D covalent organic frameworks for high-resolution separation of C8 aromatic isomers. (2024). Talanta, 282, 127012.
  • Ball milling synthesis of covalent organic framework as a highly active photocatalyst for degradation of organic contaminants. (2019).
  • Stability and Degradation Mechanisms of Metal-Organic Frameworks Containing the Zr6O4(OH)4 Secondary Building Unit. (2013).
  • Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. (2019). Polymer Chemistry, 10(28), 3894-3902.

Sources

Safety Operating Guide

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Reactivity Hazard

As researchers utilizing 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) —typically for Covalent Organic Framework (COF) synthesis or Click chemistry—you are handling a molecule with "Janus-faced" reactivity. It possesses two aldehyde groups (susceptible to oxidation and polymerization) and two terminal alkyne groups (susceptible to shock-sensitive acetylide formation).

Standard organic waste protocols are insufficient. Dumping BPTA into a general "Organic Waste" drum containing trace copper catalysts or basic residues can create a delayed explosive hazard. This guide provides a self-validating workflow to neutralize these risks before the waste leaves your hood.

Part 1: Hazard Identification & Waste Characterization

Before disposal, you must characterize the specific state of the BPTA. The compound presents distinct hazards based on its functional groups.

Table 1: Functional Group Hazard Analysis

Functional MoietyAssociated HazardCritical IncompatibilityDisposal Risk
Terminal Alkyne (-C≡CH)Explosive Acetylides: Protons are acidic (pKa ~25). Reacts with Cu(I), Ag(I), Hg(II) to form shock-sensitive solids.Heavy Metals: Copper tubing, silver salts, brass fittings.Formation of explosive residue in waste lines or drums.
Propargyl Ether (-O-CH2-C≡)Peroxide Formation: Ether linkages adjacent to unsaturation can form peroxides upon prolonged air exposure.Distillation/Heat: Do not concentrate old solutions without testing.Explosion during thermal treatment (incineration).
Aldehyde (-CHO)Sensitizer & Reductant: Auto-oxidation to carboxylic acids; polymerization in strong base.Strong Bases / Oxidizers: NaOH, KOH, Nitric Acid.Exothermic polymerization or fire in waste container.

Part 2: Pre-Disposal Stabilization Protocol

This protocol is a self-validating system . You must prove the waste is stable before packaging.

Step 1: The Peroxide Validation (For Solutions Only)

If BPTA has been stored in solution (THF, Ether, Dioxane) for >6 months, you must test for peroxides before disposal.

  • Test: Use a commercial peroxide test strip (e.g., Quantofix).

  • Threshold:

    • < 10 ppm: Safe for standard disposal.

    • > 10 ppm: Must be quenched. Add Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite to the solution to reduce peroxides before packaging.

Step 2: The "Metal-Free" Certification

CRITICAL: You must certify that the waste stream has zero contact with heavy metals.

  • Action: Inspect the waste container. It must be HDPE (High-Density Polyethylene) or Glass .

  • Prohibition: Never use metal cans (steel/aluminum) or containers with brass cap liners.

Step 3: pH Stabilization

Aldehydes can undergo Cannizzaro reactions or polymerization in basic media, generating heat.

  • Action: Check pH of the waste mixture.

  • Adjustment: If pH > 9, neutralize carefully with dilute Acetic Acid to pH 6–8. Do not use strong mineral acids.

Part 3: Segregation & Packaging Logic

The following diagram illustrates the decision logic for segregating BPTA waste. This ensures that incompatible streams (like copper catalysts often used in conjunction with alkynes) do not mix with the BPTA.

BPTA_Disposal_Logic Start BPTA Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic) State->Solution MetalCheck Contains Cu/Ag/Hg Catalysts? Solid->MetalCheck PeroxideCheck Peroxide Test (>6 months storage) Solution->PeroxideCheck Quench Quench Peroxides (FeSO4 / Bisulfite) PeroxideCheck->Quench Positive (>10ppm) PeroxideCheck->MetalCheck Negative Quench->MetalCheck Segregate SEGREGATE STRICTLY Separate container for Metal Waste MetalCheck->Segregate Yes (Click Reagents) Combine Standard Organic Waste (Non-Halogenated) MetalCheck->Combine No (Pure BPTA) Container Packaging: Amber Glass or HDPE (NO METAL CANS) Segregate->Container Combine->Container

Figure 1: Decision matrix for segregating BPTA waste streams to prevent acetylide explosion and peroxide hazards.

Part 4: The Disposal Workflow (Step-by-Step)

Objective: Safe transfer from bench to EHS/Commercial disposal service.

Solid Waste (Pure Compound)
  • Container: Screw-top amber glass jar or wide-mouth HDPE bottle.

  • Labeling:

    • Chemical Name: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde[1][2][3][4]

    • Hazards: Irritant, Combustible, Reactive (Alkyne).

    • Warning Label: Add a custom sticker: "NO METALS - POTENTIAL ACETYLIDE FORMER" .

  • Disposal Path: High-temperature incineration (standard lab pack).

Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility: Ensure the solvent (e.g., DMF, DMSO, THF) is compatible with the waste drum.

  • Segregation: If the reaction used a Copper(I) catalyst (Click chemistry), filter the solution through a scavenger resin (e.g., Thiol-silica) or Celite to remove metal residues before adding the filtrate to the organic waste drum.

    • Why? Dumping soluble copper + BPTA into a 55-gallon drum creates a "time bomb" of copper acetylide at the bottom of the drum.

  • Container: Safety can (HDPE). Do not use metal safety cans.

Part 5: Emergency Response (Spill Procedures)

If BPTA is spilled, standard cleanup methods (paper towels) can be dangerous due to the high surface area and flammability.

Table 2: Spill Response Protocol

ParameterProtocolRationale
PPE Nitrile Gloves (Double gloved), N95 or P100 Respirator, Goggles.Dust is a severe respiratory irritant; aldehydes are sensitizers.
Absorbent Vermiculite or Diatomaceous Earth .Inert inorganic materials prevent reaction. Do not use paper towels (cellulose can react/ignite).
Decontamination Wash area with soap and water.[5][6][7]Do not use bleach (oxidizer reaction with aldehyde).
Disposal Bag absorbent in heavy-duty poly bag. Label as hazardous.[8][9]Segregate from general trash.

Part 6: Chemical Compatibility Map

Use this visualization to verify storage and waste partners.

Compatibility_Map cluster_bad INCOMPATIBLE (Fire/Explosion Risk) cluster_good COMPATIBLE (Safe Storage/Disposal) BPTA BPTA (Aldehyde/Alkyne) Bases Strong Bases (NaOH, KOH, Amines) BPTA->Bases Polymerization Metals Active Metals (Cu, Ag, Hg, Brass) BPTA->Metals Explosive Acetylides Oxidizers Strong Oxidizers (HNO3, Peroxides) BPTA->Oxidizers Fire Glass Borosilicate Glass BPTA->Glass Safe HDPE HDPE Plastic BPTA->HDPE Safe Solvents Non-Nucleophilic Solvents (DCM, Toluene)

Figure 2: Chemical compatibility map highlighting the critical exclusion of metals.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde Compound Summary. Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.